molecular formula C24H26NNaO8S2 B175002 Troglitazone Sulfate Sodium CAS No. 110765-08-7

Troglitazone Sulfate Sodium

Número de catálogo: B175002
Número CAS: 110765-08-7
Peso molecular: 543.6 g/mol
Clave InChI: QDIKTIPHNIELCY-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Troglitazone Sulfate Sodium is a sulfate conjugate metabolite of Troglitazone, the first thiazolidinedione antidiabetic agent to be approved for clinical use . Troglitazone was withdrawn from the market due to idiosyncratic hepatotoxicity, but it and its metabolites remain valuable tools for scientific research . The parent compound, Troglitazone, is a ligand for peroxisome proliferator-activated receptors (PPARs), with affinity for both PPARα and a higher affinity for PPARγ . Activation of PPARγ enhances insulin sensitivity and improves glycemic control primarily by decreasing hepatic glucose output and increasing insulin-dependent glucose disposal in skeletal muscle . Its unique structure includes a chromane ring with a vitamin E-like (α-tocopheroyl) moiety, which may contribute to its antioxidant and anti-inflammatory properties, such as reducing nuclear factor kappa-B (NF-κB) . Troglitazone Sulfate Sodium is offered for research applications only. It is NOT intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

sodium;[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIKTIPHNIELCY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26NNaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Troglitazone Sulfate in Drug-Induced Liver Injury (DILI): A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Troglitazone (Rezulin), a member of the thiazolidinedione class of antidiabetic agents, was withdrawn from the market in 2000 due to severe, idiosyncratic hepatotoxicity.[1][2][3][4][5][6][7] While initial investigations into the mechanism of troglitazone-induced liver injury (DILI) were broad, a significant body of evidence has since implicated its primary metabolite, troglitazone sulfate, as a key perpetrator. This guide provides a comprehensive technical analysis of the multifaceted role of troglitazone sulfate in DILI. We will deconstruct its formation, its direct and indirect toxicological actions, and its interplay with critical cellular machinery, including hepatic transporters and mitochondria. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-based understanding of this classic case of metabolite-driven DILI.

The Metabolic Fate of Troglitazone: A Pathway to Toxicity

The liver is the primary site of troglitazone metabolism, where it undergoes extensive Phase I and Phase II biotransformation. The parent drug is metabolized by cytochrome P450 enzymes, particularly CYP3A4, and is also subject to conjugation reactions.[1][3][8] The main metabolic pathways yield a quinone-type metabolite, a glucuronide conjugate, and a sulfate conjugate (Troglitazone-Sulfate).[1][8][9]

Crucially, the balance between these pathways appears to be a determinant of patient susceptibility. Studies using human hepatocytes have revealed significant inter-individual variability. A metabolic profile favoring extensive conversion to troglitazone sulfate, rather than glucuronidation, was associated with higher sensitivity to the drug's cytotoxic effects.[1] This observation was a critical early indicator that the sulfate conjugate was not merely an inactive excretion product but an active participant in the toxicity cascade.

Troglitazone_Metabolism Troglitazone Troglitazone PhaseI Phase I Metabolism (CYP3A4) Troglitazone->PhaseI PhaseII Phase II Metabolism Troglitazone->PhaseII Quinone Quinone Metabolite PhaseI->Quinone Sulfate Troglitazone Sulfate (TGZ-S) PhaseII->Sulfate Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Toxicity Hepatotoxicity Sulfate->Toxicity Key Path Sulfotransferase Sulfotransferase Sulfotransferase->PhaseII UGT UGT Enzymes UGT->PhaseII

Fig. 1: Simplified metabolic pathways of troglitazone in hepatocytes.

The Dual-Pronged Attack of Troglitazone Sulfate

Research has elucidated two primary mechanisms by which troglitazone sulfate instigates liver injury: potent inhibition of the Bile Salt Export Pump (BSEP), leading to cholestasis, and direct cytotoxicity mediated by oxidative stress.

Mechanism 1: BSEP Inhibition and Induced Cholestasis

The Bile Salt Export Pump (BSEP, or ABCB11) is an ATP-dependent transporter located on the canalicular membrane of hepatocytes. Its primary function is to pump bile salts from the liver cells into the bile canaliculi, a critical step in bile formation.[1][10] Inhibition of BSEP leads to the intracellular accumulation of bile acids, a condition known as intrahepatic cholestasis. These retained bile salts are themselves cytotoxic, capable of disrupting cell membranes and inducing mitochondrial damage, ultimately triggering apoptosis.[1][11][12]

Both troglitazone and its sulfate metabolite are competitive inhibitors of BSEP. However, studies using isolated canalicular membrane vesicles have demonstrated that troglitazone sulfate is a significantly more potent inhibitor than its parent compound .[10] This potent inhibition is considered a major factor in troglitazone's hepatotoxicity.[1][10][12][13][14][15][16][17][18]

Further compounding this issue, troglitazone has been shown to inhibit the amidation of bile acids.[15][17] This process conjugates bile acids with glycine or taurine, generally reducing their toxicity. By inhibiting amidation, troglitazone causes the accumulation of more toxic, non-amidated bile acid species, exacerbating the cellular stress caused by BSEP inhibition.[12][15][16][17]

Mechanism 2: Direct Hepatocellular Toxicity and Oxidative Stress

Beyond its effects on bile acid transport, troglitazone sulfate exerts direct toxic effects on human hepatocytes.[11] Studies using the human hepatocyte cell line THLE-2 have demonstrated that troglitazone sulfate is more cytotoxic than the parent drug.[11]

This direct toxicity is strongly linked to the induction of oxidative stress.[11] Treatment of hepatocytes with troglitazone sulfate leads to a significant increase in protein carbonyls (a marker of oxidative protein damage) and a depletion of intracellular glutathione (GSH), a key cellular antioxidant.[11] This indicates that the sulfate metabolite itself can overwhelm the cell's antioxidant defenses, leading to oxidative damage and cell death, independent of its effects on BSEP.

CompoundCytotoxicity (EC50 in THLE-2 cells)BSEP Inhibition (Ki)
Troglitazone41.12 ± 4.3 µM[11]1.3 µM[10]
Troglitazone Sulfate21.74 ± 5.38 µM[11]0.23 µM[10]
Table 1: Comparative toxicity and BSEP inhibition of troglitazone and its sulfate metabolite. Lower values indicate greater potency.

The Gateway: Role of Hepatic Uptake Transporters

The toxicity of troglitazone sulfate is contingent on its ability to enter and accumulate within hepatocytes. This process is mediated by basolateral transporters, specifically the Organic Anion Transporting Polypeptides (OATPs). Studies using Xenopus oocytes expressing human OATPs found that troglitazone sulfate is a high-affinity substrate and a potent inhibitor of OATP-C (also known as OATP1B1) and OATP8 (OATP1B3).[19]

This high affinity has two critical implications:

  • Efficient Uptake : It ensures that troglitazone sulfate formed in the circulation or interstitium is efficiently transported into hepatocytes, concentrating the toxic metabolite at its site of action.[19]

  • Inhibition of Endogenous Transport : By inhibiting OATPs, troglitazone sulfate can disrupt the hepatic uptake of other endogenous anions, including bile acids and bilirubin, potentially contributing further to liver dysfunction.[19]

Convergence on the Mitochondrion: The Central Hub of Injury

Mitochondrial dysfunction is a central and recurring theme in troglitazone-induced DILI, acting as a point of convergence for its multiple toxic insults.[4][20] Both the parent drug and its metabolites, amplified by the effects of retained bile acids, contribute to a catastrophic failure of mitochondrial function.[1][13][14][21][22]

The key events include:

  • Impaired Electron Transport Chain (ETC) : Troglitazone has been shown to inhibit ETC complexes, particularly Complex I.[23]

  • Increased ROS Production : A faulty ETC leads to the leakage of electrons and the generation of excessive reactive oxygen species (ROS), creating a state of severe oxidative stress.[21][22]

  • ATP Depletion : Impaired mitochondrial respiration results in a sharp decline in cellular ATP levels, leading to an energy crisis.[1][24]

  • Mitochondrial Permeability Transition (MPT) : The combination of oxidative stress and low ATP can trigger the opening of the mitochondrial permeability transition pore, a non-specific channel in the inner mitochondrial membrane. This dissipates the membrane potential, releases pro-apoptotic factors like cytochrome c, and commits the cell to death.[1][13][14]

This cascade establishes a vicious cycle: mitochondrial damage increases ROS, which in turn causes more mitochondrial damage, ultimately leading to apoptosis and necrosis.[21]

DILI_Pathway cluster_0 Initiating Events cluster_1 Primary Mechanisms cluster_2 Downstream Consequences cluster_3 Central Pathophysiology cluster_4 Cellular Outcome TGZ_S Troglitazone Sulfate BSEP BSEP Inhibition TGZ_S->BSEP Direct_Tox Direct Cytotoxicity TGZ_S->Direct_Tox Cholestasis Intrahepatic Cholestasis BSEP->Cholestasis Ox_Stress ↑ Oxidative Stress (ROS) Direct_Tox->Ox_Stress Bile_Acids ↑ Toxic Bile Acids Cholestasis->Bile_Acids Mito_Dys Mitochondrial Dysfunction Bile_Acids->Mito_Dys Ox_Stress->Mito_Dys Mito_Dys->Ox_Stress Vicious Cycle Apoptosis Apoptosis / Necrosis Mito_Dys->Apoptosis

Fig. 2: The mechanistic cascade of troglitazone sulfate-induced liver injury.

Experimental Frameworks for DILI Assessment

The study of troglitazone DILI has driven the development of more sophisticated preclinical models, as standard animal models often fail to replicate the human-specific toxicity.[25][26][27][28]

  • In Vitro Models : Primary human hepatocytes remain a key tool, but advanced systems are gaining prominence. These include 3D spheroids, co-cultures with immune cells (to capture inflammatory responses), and microphysiological systems (Liver-on-a-Chip), which offer greater physiological relevance and predictive power.[29][30][31][32]

  • In Vivo Models : The idiosyncratic nature of the toxicity has necessitated specialized animal models. For example, mice with a genetic deficiency in mitochondrial antioxidant defenses (heterozygous superoxide dismutase 2, or Sod2+/- mice) are susceptible to troglitazone-induced liver necrosis, whereas wild-type mice are not.[4][23][25][33][34] This highlights the concept that a "first hit" (the drug) may only cause injury in the context of a pre-existing, often silent, susceptibility (the "second hit").

Protocol Example: Assessing BSEP Inhibition using Membrane Vesicles

This protocol provides a framework for quantifying the inhibitory potential of a compound against the BSEP transporter.

  • Preparation of Canalicular Liver Plasma Membrane (cLPM) Vesicles :

    • Isolate cLPM vesicles from rat liver or from Sf9 insect cells overexpressing human BSEP, following established differential centrifugation protocols.

    • Verify vesicle purity and orientation (predominantly right-side-out) using marker enzyme assays (e.g., alkaline phosphatase).

    • Resuspend vesicles in an appropriate buffer and determine protein concentration via a Bradford or BCA assay.

  • Transport Assay (Rapid Filtration Method) :

    • Pre-warm vesicle aliquots (e.g., 10-20 µg protein) to 37°C.

    • Prepare incubation mixtures containing a transport buffer, an ATP-regenerating system (creatine phosphate and creatine kinase), and varying concentrations of the test inhibitor (e.g., troglitazone sulfate). Include a control with no inhibitor.

    • Initiate the transport reaction by adding [³H]-taurocholate (the radiolabeled BSEP substrate) and either ATP or AMP (to distinguish between ATP-dependent and non-specific transport).

    • Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.

    • Terminate the reaction by adding ice-cold stop buffer and immediately filtering the mixture through a pre-wetted glass fiber filter under vacuum.

    • Wash the filter rapidly with more ice-cold stop buffer to remove external radioactivity.

    • Measure the radioactivity retained on the filter (representing substrate taken up by the vesicles) using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the ATP-dependent transport rate by subtracting the rate in the presence of AMP from the rate in the presence of ATP.

    • Plot the percent inhibition of ATP-dependent transport against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive) and the Ki value, perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Experimental_Workflow Start Start: Hypothesis Model Select In Vitro Model (e.g., Primary Hepatocytes, Spheroids) Start->Model Treatment Treat with Troglitazone and TGZ-S (Dose-Response) Model->Treatment Cytotox Cytotoxicity Assays (MTT, LDH) Treatment->Cytotox OxStress Oxidative Stress Markers (ROS, GSH, Protein Carbonyls) Treatment->OxStress Mito Mitochondrial Function (ATP levels, Membrane Potential) Treatment->Mito Apoptosis Apoptosis Markers (Caspase Activity, Cytochrome c) Treatment->Apoptosis Analysis Data Analysis & Interpretation Cytotox->Analysis OxStress->Analysis Mito->Analysis Apoptosis->Analysis Conclusion Mechanistic Conclusion Analysis->Conclusion

Sources

An In-depth Technical Guide to the Differential Toxicity of Troglitazone and Troglitazone Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a detailed examination of the distinct toxicological profiles of the parent drug, troglitazone, and its primary metabolite, troglitazone sulfate. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug-induced liver injury (DILI). We will dissect the metabolic pathways, compare the mechanisms of cellular injury, and provide actionable experimental protocols to investigate these differences.

Introduction: The Troglitazone Paradox

Troglitazone (TGZ), the first of the thiazolidinedione class of antidiabetic agents, was introduced in 1997 as a promising treatment for type 2 diabetes.[1][2] However, its clinical use was short-lived. By 2000, it was withdrawn from the market due to an alarming incidence of severe, idiosyncratic hepatotoxicity, including cases of acute liver failure.[2][3][4] This event underscored a critical gap in preclinical safety assessment: the potential for drug metabolites to exhibit unique and potent toxicities distinct from the parent compound.

The narrative of troglitazone's toxicity is not a simple one. It is a complex interplay between the parent drug's own adverse effects and the potent, targeted toxicity of its major metabolite, troglitazone sulfate (TGZ-S). Understanding the division of labor in their toxicological roles is crucial for developing safer pharmaceuticals and more predictive screening paradigms. This guide will illuminate the core differences between TGZ and TGZ-S toxicity, focusing on metabolic activation, mitochondrial dysfunction, cholestasis via bile salt export pump (BSEP) inhibition, and direct hepatocellular injury.

The Metabolic Journey: From Parent Drug to Potent Metabolites

The liver's metabolic machinery is designed to detoxify and eliminate xenobiotics. In the case of troglitazone, this process creates metabolites that are central to its toxic profile. The biotransformation of TGZ is multifaceted, involving both Phase I and Phase II metabolic reactions.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C8, are responsible for the initial oxidation of troglitazone.[5] This process can lead to the formation of chemically reactive intermediates. One significant pathway involves the oxidation of the chromane ring, a unique structural feature of TGZ, to form a reactive o-quinone methide.[6][7][8] Another pathway involves the oxidative cleavage of the thiazolidinedione ring.[6][7] These reactive metabolites can form covalent bonds with cellular macromolecules, including proteins, and contribute to cellular stress.[5][9]

Phase II Metabolism: The primary Phase II reaction for troglitazone is sulfation, which conjugates a sulfo group to the hydroxyl moiety of the chromane ring, forming troglitazone sulfate (TGZ-S). This is the major metabolite of troglitazone found in humans.[10] While conjugation reactions are typically considered detoxification pathways, the sulfation of troglitazone paradoxically creates a metabolite with a potent and distinct toxicological activity.

Troglitazone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Troglitazone Troglitazone (TGZ) CYP_Enzymes CYP3A4, CYP2C8 Troglitazone->CYP_Enzymes Sulfotransferase Sulfotransferase Troglitazone->Sulfotransferase Toxicity_Direct Mitochondrial Dysfunction & Oxidative Stress Troglitazone->Toxicity_Direct Direct Effect Reactive_Metabolites Reactive Intermediates (o-Quinone Methide) Covalent_Binding Covalent Binding to Cellular Proteins Reactive_Metabolites->Covalent_Binding CYP_Enzymes->Reactive_Metabolites Oxidation TGZ_Sulfate Troglitazone Sulfate (TGZ-S) (Major Metabolite) Toxicity_Sulfate BSEP Inhibition & Cholestasis TGZ_Sulfate->Toxicity_Sulfate Sulfotransferase->TGZ_Sulfate Sulfation

Caption: Metabolic activation pathways of troglitazone.

A Tale of Two Toxicants: Comparative Mechanisms of Injury

While both TGZ and TGZ-S contribute to the overall hepatotoxicity, they do so via markedly different mechanisms. The parent drug is primarily associated with mitochondrial injury, while the sulfate metabolite is a potent cholestatic agent.

Mitochondrial Dysfunction: The Role of Parent Troglitazone

A substantial body of evidence points to the parent troglitazone molecule as a direct mitochondrial toxicant.[3][11] This is a critical point, as mitochondrial health is paramount to hepatocyte function and survival.[12] The mechanisms of TGZ-induced mitochondrial injury include:

  • Induction of Mitochondrial Permeability Transition (MPT): Troglitazone has been shown to induce the MPT, a catastrophic event where the inner mitochondrial membrane becomes permeable, leading to the collapse of the membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[13][14][15]

  • Damage to Mitochondrial DNA (mtDNA): Studies have demonstrated that troglitazone, but not other less toxic thiazolidinediones like rosiglitazone, can cause significant damage to mtDNA.[11] This damage impairs the synthesis of essential mitochondrial proteins, leading to respiratory chain dysfunction.

  • Increased Oxidative Stress: TGZ treatment increases the production of reactive oxygen species (ROS) within mitochondria, leading to oxidative damage to lipids, proteins, and mtDNA itself.[11][16]

It is noteworthy that many of these effects are observed at concentrations that may be clinically relevant, particularly in individuals with underlying mitochondrial vulnerabilities.[4][16]

Cholestasis: The Potent Action of Troglitazone Sulfate

The most profound difference in toxicity lies in the effect on bile acid transport. Cholestasis, the impairment of bile flow, is a known mechanism of DILI. The bile salt export pump (BSEP), located on the canalicular membrane of hepatocytes, is critical for pumping bile acids out of the cell.

Troglitazone sulfate is a highly potent inhibitor of BSEP.[17][18] Critically, it is far more potent in this regard than the parent compound.[17][19] The inhibition of BSEP by TGZ-S causes bile acids to accumulate within hepatocytes. This buildup is highly toxic, as bile acids can disrupt cell membranes and induce apoptosis and necrosis.[20] This potent BSEP inhibition is considered a primary driver of the cholestatic liver injury observed with troglitazone.[18][21]

CompoundBSEP Inhibition (IC50)Potency vs. Parent Drug
Troglitazone~3.9 - 1.3 µM1x
Troglitazone Sulfate ~0.4 - 0.23 µM ~10-17x greater
Table 1: Comparative inhibition of the Bile Salt Export Pump (BSEP) by troglitazone and its sulfate metabolite. Data compiled from multiple sources.[17][18][19]
Direct Cytotoxicity and Oxidative Stress

Beyond BSEP inhibition, studies have also investigated the direct cytotoxic potential of both compounds on liver cells. In vitro experiments using human hepatocytes have demonstrated that troglitazone sulfate can be directly more toxic than its parent compound.[20]

CompoundCytotoxicity in THLE-2 Cells (EC50)
Troglitazone~41.1 µM
Troglitazone Sulfate ~21.7 µM
Table 2: Comparative cytotoxicity of troglitazone and troglitazone sulfate in a human liver cell line.[20]

Furthermore, these studies indicate that TGZ-S generates a greater degree of oxidative stress, as measured by glutathione (GSH) depletion and protein carbonyl formation, compared to TGZ.[20] This suggests that in addition to causing cholestasis, the sulfate metabolite actively contributes to hepatocellular injury through direct cytotoxic and oxidative mechanisms.

Experimental Protocols for Differentiating Toxicity

To empower researchers in this field, we provide the following validated, step-by-step protocols for assessing the key differential toxicities of troglitazone and its sulfate metabolite.

Experimental_Workflow cluster_assays Parallel Toxicity Endpoints start Hepatocyte Culture (e.g., HepG2, Primary Human) treatment Treat with Vehicle, Troglitazone (TGZ) & Troglitazone Sulfate (TGZ-S) (Dose-Response) start->treatment assay1 Cytotoxicity (MTT Assay) treatment->assay1 assay2 Oxidative Stress (ROS Assay) treatment->assay2 assay3 Mitochondrial Health (MMP - JC-1 Assay) treatment->assay3 assay4 Cholestatic Potential (BSEP Inhibition Assay) treatment->assay4 data_analysis Data Analysis (Calculate EC50 / IC50, Compare Potency) assay1->data_analysis assay2->data_analysis assay3->data_analysis assay4->data_analysis conclusion Determine Differential Toxicity Profiles data_analysis->conclusion

Caption: General experimental workflow for comparing TGZ and TGZ-S toxicity.
Protocol 1: Assessment of Direct Cytotoxicity (MTT Assay)

Objective: To determine and compare the concentration-dependent cytotoxicity of TGZ and TGZ-S.

Methodology:

  • Cell Culture: Seed HepG2 cells (or other suitable human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of TGZ and TGZ-S in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of TGZ, TGZ-S, vehicle control (DMSO), and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curves. Calculate the EC₅₀ value for each compound using non-linear regression analysis.

Protocol 2: Evaluation of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To assess the disruption of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.

Methodology:

  • Cell Culture: Seed hepatocytes in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or in 6-well plates for flow cytometry.

  • Treatment: Treat cells with TGZ and TGZ-S at concentrations around their respective EC₅₀ values for a shorter duration (e.g., 2-6 hours). Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and wash the cells once with warm PBS. Add culture medium containing JC-1 dye (typically 1-5 µg/mL) and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer.

  • Measurement (Microscopy): Image the cells immediately using a fluorescence microscope. Healthy, polarized mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).

  • Measurement (Flow Cytometry): Scrape and collect the cells, then analyze them on a flow cytometer. Quantify the shift from the red (FL2) to the green (FL1) channel.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: In Vitro BSEP Inhibition Assay

Objective: To quantify and compare the inhibitory potential of TGZ and TGZ-S on the bile salt export pump.

Methodology:

  • Reagents: Use commercially available membrane vesicles prepared from Sf9 or HEK293 cells overexpressing human BSEP. The substrate is typically ³H-labeled taurocholic acid.

  • Assay Buffer: Prepare an assay buffer containing Tris/HEPES, MgCl₂, and creatine phosphate/creatine kinase as an ATP-regenerating system.

  • Inhibition Assay: a. In a 96-well plate on ice, mix the BSEP membrane vesicles (5-10 µg protein) with a range of concentrations of TGZ and TGZ-S. b. Add the radiolabeled substrate ([³H]taurocholate) to the mixture. c. Initiate the transport reaction by adding either ATP solution or a control (AMP or buffer) to respective wells.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes).

  • Termination: Stop the reaction by adding a large volume of ice-cold wash buffer.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the vesicles from the assay buffer.

  • Measurement: Wash the filters, dry them, and add scintillation fluid. Count the radioactivity trapped in the vesicles using a scintillation counter.

  • Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP wells from the ATP wells. Plot the percent inhibition of ATP-dependent transport against the inhibitor concentration and determine the IC₅₀ value for TGZ and TGZ-S.

Conclusion and Future Directions

The case of troglitazone provides a seminal lesson in drug toxicology: the parent drug is not the only actor on the stage. The toxicity of troglitazone is a dual-front assault on the liver. The parent compound, troglitazone , directly targets mitochondria, inducing dysfunction, DNA damage, and oxidative stress.[11] In parallel, its major metabolite, troglitazone sulfate , exhibits a distinct and more potent toxicity profile characterized by powerful inhibition of the bile salt export pump, leading to cholestasis.[17][18] Furthermore, troglitazone sulfate itself possesses direct cytotoxic and pro-oxidant properties that can exacerbate liver injury.[20]

This clear differentiation in mechanism underscores the absolute necessity for drug development programs to:

  • Characterize Major Metabolites Early: Identify the primary metabolic pathways and major metabolites of any new chemical entity.

  • Assess Metabolite Toxicity: Synthesize and directly test the toxicity of major metabolites, especially when they are formed in significant quantities or accumulate in the target organ of toxicity.

  • Utilize Mechanistic Assays: Employ a suite of in vitro assays targeting known liability mechanisms (e.g., mitochondrial toxicity, transporter inhibition) for both the parent drug and its metabolites.

By deconstructing the complex hepatotoxicity of troglitazone, we gain invaluable, field-proven insights that can guide the development of safer medicines and prevent future therapeutic misadventures.

References

  • Narayanan, M., et al. (2012). Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes. PMC. [Link]

  • He, K., et al. (2004). Metabolic activation of troglitazone: Identification of a reactive metabolite and mechanisms involved. Drug Metabolism and Disposition. [Link]

  • Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical Research in Toxicology. [Link]

  • Masubuchi, Y. (2006). Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review. Drug Metabolism and Pharmacokinetics. [Link]

  • Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. Chemical Research in Toxicology. [Link]

  • Narayanan, R., et al. (2011). Toxic metabolite formation from Troglitazone (TGZ): new insights from a DFT study. Journal of Molecular Modeling. [Link]

  • Nishiya, K., et al. (2011). Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat. Journal of Toxicological Sciences. [Link]

  • Funk, C., et al. (2001). Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate. Toxicology. [Link]

  • Perez, M. J., et al. (2007). Troglitazone-Induced Hepatic Necrosis in an Animal Model of Silent Genetic Mitochondrial Abnormalities. Toxicological Sciences. [Link]

  • Funk, C., et al. (2001). Cholestatic Potential of Troglitazone as a Possible Factor Contributing to Troglitazone-Induced Hepatotoxicity: In Vivo and in Vitro Interaction at the Canalicular Bile Salt Export Pump (Bsep) in the Rat. Drug Metabolism and Disposition. [Link]

  • He, K., et al. (2004). Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. Drug Metabolism and Disposition. [Link]

  • Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. Drug Metabolism and Pharmacokinetics. [Link]

  • Nishiya, K., et al. (2011). Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat. Journal of Toxicological Sciences. [Link]

  • Lazerow, S. K., et al. (2008). Mitochondrial dysfunction and delayed hepatotoxicity: another lesson from troglitazone. Diabetologia. [Link]

  • Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. Drug Metabolism and Pharmacokinetics. [Link]

  • Qian, Y., et al. (2010). Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes. Toxicology Letters. [Link]

  • Funk, C., et al. (2001). Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat. Semantic Scholar. [Link]

  • Yoshikado, T., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological Sciences. [Link]

  • Chen, M., & Chen, J. (2020). Troglitazone. In StatPearls. StatPearls Publishing. [Link]

  • Funk, C., et al. (2001). Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate. ChEMBL. [Link]

  • Nozawa, T., et al. (2004). Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity. Drug Metabolism and Disposition. [Link]

  • Le-Vel, J., et al. (2021). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. Toxicological Sciences. [Link]

  • Jaeschke, H. (2007). Troglitazone Hepatotoxicity: Are We Getting Closer to Understanding Idiosyncratic Liver Injury? Toxicological Sciences. [Link]

  • Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. ResearchGate. [Link]

  • Scheen, A. J. (2001). Thiazolidinediones and liver toxicity. ORBi. [Link]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. [Link]

  • Tolosa, L., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

  • Elabscience. (2025). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Elabscience. [Link]

  • Da-Ta Biotech. (2024). Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech. [Link]

  • Donato, M. T., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]

  • Allagnat, F., et al. (2023). Assessment of Drug-Induced Liver Injury through Cell Morphology and Gene Expression Analysis. Chemical Research in Toxicology. [Link]

  • Masubuchi, Y., et al. (2010). Multiple mechanisms underlying troglitazone-induced mitochondrial permeability transition. Toxicology and Applied Pharmacology. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Troglitazone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal. [Link]

  • Misbin, R. I. (1999). Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration. Semantic Scholar. [Link]

  • Smith, M. T. (2003). Mechanisms of troglitazone hepatotoxicity. Chemical research in toxicology. [Link]

Sources

A Technical Guide to Troglitazone Sulfate-Mediated Inhibition of the Bile Salt Export Pump (BSEP): Mechanisms, Assays, and Regulatory Implications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the molecular interactions between Troglitazone sulfate and the Bile Salt Export Pump (BSEP, or ABCB11). Troglitazone, an antidiabetic agent from the thiazolidinedione class, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. Subsequent research has identified the inhibition of BSEP as a primary mechanism underlying this drug-induced liver injury (DILI). This document will dissect the physiological role of BSEP, the specific inhibitory actions of Troglitazone and its primary metabolite, and the validated experimental protocols used to characterize this interaction, offering critical insights for drug safety and development professionals.

Section 1: The Central Role of BSEP in Hepatic Homeostasis

The Bile Salt Export Pump (BSEP) is an ATP-binding cassette (ABC) transporter located almost exclusively on the canalicular (apical) membrane of hepatocytes.[1][2] Its primary function is to transport monovalent conjugated bile salts from the hepatocyte into the bile canaliculus against a steep concentration gradient.[1][3][4] This ATP-dependent process is the rate-limiting step in the enterohepatic circulation of bile salts, a pathway essential for dietary lipid absorption and cholesterol homeostasis.[3][5]

BSEP consists of 1321 amino acids, forming a structure with two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs) that hydrolyze ATP to power transport.[3][4] Genetic mutations that impair BSEP function lead to severe cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis type 2 (PFIC-2), highlighting its indispensable role.[1][6] Inhibition of BSEP by xenobiotics can mimic these genetic defects, leading to an accumulation of cytotoxic bile salts within hepatocytes. This intracellular buildup triggers a cascade of events, including mitochondrial stress, generation of reactive oxygen species, and ultimately, apoptotic or necrotic cell death, culminating in cholestatic DILI.[6][7]

Section 2: The Inhibitory Mechanism of Troglitazone and Its Sulfate Metabolite

While Troglitazone itself inhibits BSEP, extensive research has revealed that its primary metabolite, Troglitazone sulfate, is the more critical perpetrator. In humans, Troglitazone is extensively metabolized, with sulfation being a major pathway.[8][9][10]

Metabolic Activation to a Potent Inhibitor

Studies using isolated canalicular rat liver plasma membrane preparations first demonstrated that both Troglitazone and Troglitazone sulfate competitively inhibit the ATP-dependent transport of taurocholate, a primary bile salt.[11] This competitive mechanism indicates that the compounds directly interact with the transporter, likely at the substrate-binding site, preventing bile salts from being exported.[11]

The crucial finding is the significant difference in potency: Troglitazone sulfate is a substantially more potent inhibitor of BSEP than its parent compound.[7][11] This high inhibitory potential, combined with the potential for the metabolite to accumulate in liver tissue, suggests that Troglitazone sulfate is the primary driver of BSEP-mediated cholestasis in vivo.[11] The inhibition of BSEP by Troglitazone sulfate disrupts bile acid homeostasis, leading to the intrahepatic cholestasis observed in some patients.[11]

G cluster_0 Hepatocyte cluster_1 Metabolism cluster_2 Bile Canaliculus BSEP Bile Salt Export Pump (BSEP) ATP-Binding Site Bile Salt Binding Site Bile_Acid_Extra Bile Acids BSEP:f0->Bile_Acid_Extra Efflux Troglitazone Troglitazone Troglitazone_Sulfate Troglitazone Sulfate (Potent Inhibitor) Troglitazone->Troglitazone_Sulfate Sulfation Troglitazone_Sulfate->BSEP:f2 Competitive Inhibition Bile_Acid_Intra Bile Acids Bile_Acid_Intra->BSEP:f2 Normal Transport ATP ATP ATP->BSEP:f1 Hydrolysis

Figure 1: Mechanism of competitive BSEP inhibition by Troglitazone Sulfate.

Quantitative Inhibitory Potency

The potency of BSEP inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). As shown in the table below, compiled from in vitro studies, Troglitazone sulfate exhibits a Kᵢ value that is approximately 5- to 10-fold lower than that of the parent drug, confirming its superior inhibitory activity.[7][11]

CompoundInhibitory Constant (Kᵢ) / IC₅₀SpeciesAssay SystemReference
Troglitazone ~1.3 - 10.6 µMRatCanalicular Liver Plasma Membranes[11]
2.7 - 5.9 µMHumanVesicular Transport Assay[7]
Troglitazone Sulfate ~0.23 µM RatCanalicular Liver Plasma Membranes[11]

Note: Kᵢ and IC₅₀ values can vary based on the specific probe substrate and experimental conditions used. The values presented demonstrate the relative potency.

Section 3: Gold-Standard Experimental Protocol: The Vesicular Transport Assay

To directly assess the inhibitory potential of a compound on BSEP without confounding factors like cellular uptake or metabolism, the inside-out vesicular transport assay is the industry and regulatory standard.[2][12] This method utilizes membrane vesicles prepared from cells (e.g., Sf9 insect cells or HEK293 mammalian cells) overexpressing human BSEP.[2]

Causality and Self-Validation in Experimental Design

The protocol is designed to be self-validating. The core principle rests on comparing substrate transport in the presence of ATP (which powers the pump) to that in its absence (using AMP), thereby isolating the specific, ATP-dependent activity of BSEP.[2] Using a probe substrate concentration well below its Michaelis-Menten constant (Kₘ) ensures that the measured IC₅₀ value closely approximates the true inhibitor constant (Kᵢ) for competitive inhibitors.[13][14] The inclusion of a known inhibitor, such as Troglitazone itself, as a positive control in each run validates assay performance and ensures data reliability.[13][14]

Step-by-Step Protocol for BSEP Inhibition Assay
  • Vesicle Preparation:

    • Culture Sf9 or HEK293 cells transfected with a vector expressing human BSEP (ABCB11).

    • Harvest cells and homogenize them in a hypotonic lysis buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the plasma membrane fraction.

    • Resuspend the membrane pellet in an appropriate vesicle buffer (e.g., Tris-sucrose buffer) and pass it through a narrow-gauge needle to form sealed, inside-out vesicles. Confirm vesicle integrity and protein concentration via a standard assay (e.g., Bradford).

  • Transport Reaction:

    • Prepare a master mix containing the assay buffer (e.g., Tris-HCl, MgCl₂) and the probe substrate (e.g., ³H-Taurocholic acid or a fluorescent derivative like tauro-nor-THCA-24-DBD).[12][15]

    • In a 96-well plate, pre-incubate 5-10 µg of membrane vesicle protein with varying concentrations of the test compound (e.g., Troglitazone sulfate) or vehicle control for 5-10 minutes at 37°C. This allows the inhibitor to bind to the transporter.

    • Initiate the transport reaction by adding either ATP (e.g., 4 mM final concentration) or AMP (as the negative control) to the wells.

    • Allow the reaction to proceed for a predetermined time within the linear uptake range (typically 2-5 minutes) at 37°C.

  • Termination and Separation:

    • Stop the reaction by adding a large volume of ice-cold stop buffer. This rapid dilution and temperature drop immediately halts all enzymatic activity.

    • Quickly transfer the contents of each well onto a glass fiber filter plate pre-wetted with buffer.

    • Apply a vacuum to the filter manifold to rapidly separate the vesicles (which are retained on the filter) from the incubation medium containing the free substrate.

    • Wash the filters multiple times with ice-cold stop buffer to remove any non-specifically bound substrate.

  • Quantification and Data Analysis:

    • Allow the filters to dry completely.

    • For radiolabeled substrates, place each filter disc into a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the ATP-dependent transport: (pmol substrate in ATP wells) - (pmol substrate in AMP wells).

    • Plot the percent inhibition of ATP-dependent transport against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Figure 2: Standard experimental workflow for the BSEP vesicular transport assay.

Section 4: Expanded Mechanisms and Regulatory Landscape

While BSEP inhibition is a cornerstone of Troglitazone's hepatotoxicity, it is likely part of a "multiple-hit" scenario. Troglitazone sulfate has also been shown to inhibit other hepatic transporters, such as the multidrug resistance-associated proteins MRP2 and MRP4, which can further impair the efflux of bile acids and other conjugated metabolites, exacerbating intracellular toxicity.[16] Furthermore, some studies suggest Troglitazone also inhibits bile acid amidation, a detoxification pathway, leading to an accumulation of more harmful, non-amidated bile acids.[17][18]

The case of Troglitazone was a sentinel event in drug safety. It underscored the critical need to evaluate transporter interactions early in drug development. Consequently, regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now recommend that new chemical entities intended for systemic action be evaluated for their potential to inhibit BSEP.[1][6] A positive result from an in vitro assay often triggers the need for careful monitoring of liver function in clinical trials and a more thorough risk assessment.[1]

Conclusion

The severe hepatotoxicity that led to the withdrawal of Troglitazone is strongly linked to cholestasis induced by the inhibition of the Bile Salt Export Pump. The key mechanistic insight is that its major metabolite, Troglitazone sulfate, is a significantly more potent competitive inhibitor of BSEP than the parent drug. This interaction leads to the cytotoxic accumulation of bile salts within hepatocytes. The in vitro vesicular transport assay remains the definitive method for characterizing this liability, providing a robust, self-validating system to quantify inhibitory potential. The lessons learned from Troglitazone have been integrated into modern drug safety paradigms, making BSEP inhibition assessment a mandatory checkpoint in the development of safer medicines.

References

  • Funk, C., et al. (2001). Cholestatic Potential of Troglitazone as a Possible Factor Contributing to Troglitazone-Induced Hepatotoxicity: In Vivo and in Vitro Interaction at the Canalicular Bile Salt Export Pump (Bsep) in the Rat. Molecular Pharmacology. Available at: [Link]

  • Loi, C. M., et al. (1999). Clinical pharmacokinetics of troglitazone. Clinical Pharmacokinetics. Available at: [Link]

  • St-Pierre, M. V., et al. (2001). The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease. Seminars in Liver Disease. Available at: [Link]

  • Knisely, A. S., et al. (2006). The Bile Salt Export Pump. Seminars in Liver Disease. Available at: [Link]

  • de Lannoy, I. A., et al. (2019). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. Methods in Molecular Biology. Available at: [Link]

  • SOLVO Biotechnology. (n.d.). BSEP - Transporters. SOLVO Biotechnology Website. Available at: [Link]

  • Brouwer, K. L. R., et al. (2013). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Yoshikado, T., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological Sciences. Available at: [Link]

  • Yoshikado, T., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. PubMed. Available at: [Link]

  • Arrese, M., & Perez, M. J. (2020). The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies. International Journal of Molecular Sciences. Available at: [Link]

  • ETH Zurich. (2023). Structural basis of bile salt extrusion and small-molecule inhibition in human BSEP. ETH Zurich Department of Biology News. Available at: [Link]

  • He, K., et al. (2002). Identification of glutathione conjugates of troglitazone in human hepatocytes. Drug Metabolism and Disposition. Available at: [Link]

  • Smith, C. M., et al. (2000). The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures. Toxicology and Applied Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Typical in vitro BSEP inhibition assay conditions. ResearchGate. Available at: [Link]

  • de Lannoy, I. A., et al. (2019). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. PubMed. Available at: [Link]

  • Evotec. (n.d.). BSEP, MRP2, MRP3 & MRP4 Inhibition. Evotec Website. Available at: [Link]

  • Nozawa, T., et al. (2004). Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity. Drug Metabolism and Disposition. Available at: [Link]

  • Tettey, J. N. A., et al. (2003). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. ResearchGate. Available at: [Link]

  • Vinken, M., & He, K. (2019). Mechanisms of Hepatic Cholestatic Drug Injury. Exploratory Research and Hypothesis in Medicine. Available at: [Link]

  • De-La-Iglesia, F. A., et al. (2012). Differential effect of troglitazone on the human bile acid transporters, MRP2 and BSEP, in the PXB hepatic chimeric mouse. Toxicology and Applied Pharmacology. Available at: [Link]

  • European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury. Journal of Hepatology. Available at: [Link]

  • Zamek-Gliszczynski, M. J., et al. (2014). Hepatocellular Exposure of Troglitazone Metabolites in Rat Sandwich-Cultured Hepatocytes Lacking Bcrp and Mrp2. Drug Metabolism and Disposition. Available at: [Link]

  • Woodhead, J. L., et al. (2014). Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. Frontiers in Pharmacology. Available at: [Link]

  • BioIVT. (n.d.). BSEP (ABCB11) Transporter Assay. BioIVT Website. Available at: [Link]

  • Chan, T. S., & Benet, L. Z. (2018). Measures of BSEP Inhibition In Vitro Are Not Useful Predictors of DILI. The AAPS Journal. Available at: [Link]

Sources

Metabolic Pathways of Troglitazone Sulfation in Human Hepatocytes: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Troglitazone, a thiazolidinedione antidiabetic agent, was withdrawn from the market due to severe idiosyncratic hepatotoxicity. Its complex metabolism, particularly the extensive sulfation pathway in human hepatocytes, is a critical area of study for understanding its toxicological profile. This technical guide provides an in-depth exploration of the enzymatic pathways governing troglitazone sulfation, the ongoing scientific discourse on its role in hepatotoxicity, and detailed, field-proven protocols for its investigation. We synthesize data from foundational studies to offer researchers and drug development professionals a comprehensive resource, grounded in authoritative references, for evaluating sulfation-mediated metabolism of xenobiotics.

Introduction: The Troglitazone Story and the Centrality of Sulfation

Troglitazone was the first of the "glitazone" class of drugs to be approved for the treatment of type II diabetes in 1997.[1] Despite its efficacy, post-market surveillance revealed an alarming incidence of severe liver injury and failure, leading to its withdrawal in 2000.[1][2][3][4] This event underscored the critical need to understand the metabolic fate of drug candidates and the potential for metabolites to mediate toxicity.

In humans, troglitazone is extensively metabolized in the liver, with sulfation being a primary pathway, accounting for a significant portion of the metabolites found in plasma.[5][6] This conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes, is traditionally viewed as a detoxification step that increases the water solubility of xenobiotics, facilitating their excretion. However, the case of troglitazone is more complex. Evidence suggests that its sulfate conjugate (troglitazone-sulfate, TGZS) may contribute to hepatotoxicity, while other studies indicate that impaired sulfation leads to the accumulation of the more toxic parent drug.[7][8][9][10][11] This guide dissects these pathways, providing the scientific foundation and practical methodologies required to investigate them.

The Enzymology of Troglitazone Sulfation

The sulfation of troglitazone is a Phase II metabolic reaction involving the transfer of a sulfonyl group (-SO₃) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group on troglitazone's chromane ring.[12][13]

Key Sulfotransferase Isoforms

Research using recombinant human SULT enzymes and human liver cytosols has identified the specific isoforms responsible for troglitazone sulfation.

  • Phenol Sulfotransferase (SULT1A3): This enzyme is the principal catalyst for troglitazone sulfation in the human liver.[5] Immunoblot analyses have confirmed that the hepatic content of SULT1A3 is significantly higher than other potentially involved isoforms.[5]

  • Estrogen Sulfotransferase (SULT1E1, formerly ST1E4): While SULT1E1 also demonstrates activity towards troglitazone, its lower abundance in the liver suggests a secondary role compared to SULT1A3.[5]

The dominant role of SULT1A3 makes it a key focus for any in vitro study aiming to characterize the sulfation kinetics of troglitazone or analogous compounds.

The Sulfation Reaction Pathway

The metabolic transformation is a direct enzymatic conjugation. The process is critical for altering the compound's physicochemical properties, which has significant implications for its biological activity and disposition.

G cluster_0 Troglitazone Troglitazone SULT1A3 SULT1A3 (Primary Enzyme) Troglitazone->SULT1A3 PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULT1A3 TGZS Troglitazone-Sulfate SULT1A3->TGZS PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT1A3->PAP

Caption: Enzymatic sulfation of troglitazone by SULT1A3.

The Dichotomy of Sulfation: Detoxification or Bioactivation?

The role of troglitazone sulfation in its hepatotoxicity is a subject of significant scientific debate, with compelling evidence supporting two contrasting hypotheses.

Hypothesis 1: Sulfation as a Bioactivation Pathway

This hypothesis posits that the metabolite, TGZS, is a primary mediator of toxicity.

  • Inhibition of Bile Salt Export Pump (BSEP): TGZS is a known inhibitor of BSEP, the primary transporter responsible for eliminating bile acids from hepatocytes.[1][7][8] Inhibition of BSEP leads to intracellular accumulation of cytotoxic bile salts, a condition known as cholestasis, which can trigger hepatocyte apoptosis and necrosis.[1]

  • Direct Cytotoxicity: Studies using chemically synthesized TGZS have shown that the sulfate metabolite is directly toxic to human hepatocyte cell lines, exhibiting a lower EC₅₀ value than the parent compound.[10] Furthermore, TGZS was found to induce greater oxidative stress, as measured by glutathione (GSH) depletion and protein carbonyl formation.[10]

Hypothesis 2: Sulfation as a Detoxification Pathway

This alternative view suggests that toxicity arises from the parent compound and that efficient sulfation is protective.

  • Correlation of Toxicity with Unmetabolized Troglitazone: In primary human hepatocyte cultures, cytotoxicity (measured by decreased protein synthesis) correlated strongly with the accumulation of unmetabolized troglitazone.[9] When sulfation was inhibited, toxicity increased, along with intracellular levels of the parent drug.[9]

  • Metabolic Phenotyping: A study involving hepatocytes from 27 human donors found a correlation between cytotoxicity and the ratio of metabolic enzyme activities.[11] The results suggested that CYP3A4 oxidation and glucuronidation are detoxification pathways, while sulfation (and the parent drug) were associated with toxicity, implying that the balance of these pathways is critical.[11]

  • Low Toxicity of Metabolites: Some studies have reported that the sulfate, glucuronide, and quinone metabolites of troglitazone caused negligible cytotoxicity in hepatoma cells, whereas the parent drug was highly toxic.[5]

This evidence suggests a complex mechanism where the overall balance of metabolic pathways, rather than a single metabolite, dictates the toxic outcome.

Experimental Workflows for Investigating Troglitazone Sulfation

A robust investigation into the sulfation of a xenobiotic requires a multi-step, integrated workflow from cell isolation to analytical quantification.

Caption: High-level experimental workflow for studying drug metabolism.

Protocol 1: Isolation and Culture of Primary Human Hepatocytes

Causality: Primary human hepatocytes are the "gold standard" for in vitro metabolism studies because they retain the full complement of metabolic enzymes and transporters, closely mimicking the in vivo liver environment.[14][15][16] The two-step collagenase perfusion method is designed to first gently separate the hepatocytes by disrupting calcium-dependent cell junctions and then digest the extracellular matrix to release the cells.[14][15]

Methodology:

  • Preparation: Obtain human liver tissue from surgical resections in accordance with ethical guidelines. All solutions should be pre-warmed to 37°C.

  • Step 1: Pre-Perfusion (Calcium Chelation):

    • Cannulate the vessels of the liver tissue.

    • Perfuse the tissue with a calcium-free buffer (e.g., Hank's Balanced Salt Solution) supplemented with EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).

    • Rationale: EGTA chelates Ca²⁺ ions, disrupting the desmosomes that form tight junctions between hepatocytes.[15]

  • Step 2: Enzymatic Digestion:

    • Switch the perfusion to a buffer containing calcium and a purified collagenase (e.g., Collagenase P or Type IV).

    • Rationale: Collagenase digests the collagen of the liver's extracellular matrix. Calcium is required for collagenase activity.

  • Cell Release and Purification:

    • Following digestion, transfer the tissue to a sterile dish containing ice-cold wash medium (e.g., Hepatocyte Plating Medium).

    • Gently shake the tissue to release the dissociated cells.

    • Filter the cell suspension through a sterile gauze or nylon mesh to remove undigested tissue.

    • Purify the hepatocytes from non-parenchymal cells and dead cells by low-speed centrifugation (e.g., 50 x g for 5-10 minutes).[14] The hepatocyte pellet is retained.

  • Cell Culture:

    • Resuspend the hepatocyte pellet in appropriate culture medium.

    • Determine cell viability and count using the Trypan Blue exclusion method.[17] A viability of >70-80% is considered acceptable.

    • Plate the cells on collagen-coated multi-well plates for adherent culture or use them directly in suspension assays.[17][18]

Protocol 2: Hepatocyte Incubation and Metabolite Profiling

Causality: This protocol creates a controlled in vitro system to measure the rate of metabolism. Incubating hepatocytes with the drug for defined periods allows for the characterization of metabolite formation over time. The reaction is stopped abruptly to ensure the measured metabolite levels accurately reflect the incubation period.

Methodology:

  • Assay Setup:

    • Use hepatocytes in suspension at a defined density (e.g., 0.5 x 10⁶ viable cells/mL) in a 24-well plate.[19]

    • Pre-incubate the cell suspension at 37°C in a humidified 5% CO₂ incubator.

  • Initiation of Reaction:

    • Add troglitazone (dissolved in a suitable vehicle like DMSO, final concentration <0.5%) to the cell suspension to initiate the metabolic reaction. A range of concentrations (e.g., 10-100 µM) should be tested.[6][9]

  • Incubation:

    • Incubate the plates at 37°C, often with gentle shaking to keep cells in suspension.[19]

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • At each time point, transfer an aliquot of the incubation mixture to a tube or well containing a "stop solution," typically 1-3 volumes of ice-cold acetonitrile.[19]

    • Rationale: Acetonitrile precipitates proteins, including the metabolic enzymes, thereby instantly halting all enzymatic activity.

  • Sample Processing for Analysis:

    • Vortex the terminated samples vigorously.

    • Centrifuge at high speed (e.g., >3,000 x g) for 10-20 minutes to pellet the precipitated protein and cell debris.[19]

    • Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new plate or vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Troglitazone and Troglitazone-Sulfate

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices. It provides exceptional sensitivity and selectivity by separating compounds chromatographically (LC) and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Methodology:

  • Chromatographic Separation (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of two solvents:

      • A: Water with an additive (e.g., 0.1% formic acid)

      • B: Acetonitrile or methanol with an additive (e.g., 0.1% formic acid)

    • Rationale: The gradient allows for the separation of the relatively hydrophobic parent drug (troglitazone) from its more polar sulfate metabolite. Formic acid aids in the ionization of the analytes.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Rationale: The sulfate group is readily deprotonated, making negative ion mode highly sensitive for TGZS. .

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and an internal standard. For example:

      • Troglitazone-Sulfate: A precursor ion corresponding to [M-H]⁻ would be selected and fragmented to produce a characteristic product ion.

      • Troglitazone: A precursor ion of [M-H]⁻ would be similarly monitored.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations for both troglitazone and troglitazone-sulfate.

    • Calculate the concentration of each analyte in the hepatocyte samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on troglitazone metabolism and toxicity, providing a reference for expected experimental outcomes.

ParameterValueCell SystemSignificanceReference
Troglitazone-Sulfate (TS) Formation Predominant metaboliteHuman Sandwich-Cultured Hepatocytes (SCH)Confirms sulfation is a major pathway.[20]
Biliary Excretion Index (BEI) of TS ~16%Human SCHShows significant biliary excretion of the sulfate conjugate.[20]
Intracellular TS Concentration 136 - 160 µMHuman SCHDemonstrates substantial accumulation of the metabolite within hepatocytes.[20]
EC₅₀ (Cytotoxicity) of Troglitazone 41.12 +/- 4.3 µMTHLE-2 Cells (Human Hepatocytes)Provides a baseline for parent drug toxicity.[10]
EC₅₀ (Cytotoxicity) of Troglitazone-Sulfate 21.74 +/- 5.38 µMTHLE-2 Cells (Human Hepatocytes)Indicates the sulfate metabolite is more directly cytotoxic than the parent drug in this model.[10]
Troglitazone Glucuronidation Kₘ 13.5 +/- 2.0 µMHuman Liver MicrosomesKinetic constant for a competing metabolic pathway.[21]

Conclusion and Future Directions

The metabolic sulfation of troglitazone in human hepatocytes is a complex process dominated by the SULT1A3 enzyme. While sulfation is a major route of elimination, its precise role in the drug's hepatotoxicity remains multifaceted. Evidence supports both a bioactivation mechanism, via direct toxicity and BSEP inhibition by the sulfate conjugate, and a detoxification mechanism, where impaired sulfation leads to the accumulation of the parent drug.

For drug development professionals, the troglitazone case serves as a critical lesson: a comprehensive understanding of all major metabolic pathways, including conjugation reactions, is essential. The experimental workflows detailed in this guide provide a robust framework for characterizing sulfation, quantifying metabolite formation, and probing potential toxicological liabilities. Future research should focus on integrated multi-pathway models to better predict the delicate balance between metabolic activation and detoxification that ultimately determines the safety profile of a drug candidate.

References

  • Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review. (n.d.). J-STAGE. Retrieved February 20, 2026, from [Link]

  • Metabolic activation of troglitazone: Identification of a reactive metabolite and mechanisms involved. (2004). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. PubMed. Retrieved February 20, 2026, from [Link]

  • Troglitazone. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Honma, M., et al. (2002). Phenol sulfotransferase, ST1A3, as the main enzyme catalyzing sulfation of troglitazone in human liver. PubMed. Retrieved February 20, 2026, from [Link]

  • Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. Chemical Research in Toxicology. Retrieved February 20, 2026, from [Link]

  • Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. PubMed. Retrieved February 20, 2026, from [Link]

  • He, K., et al. (2004). Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. PubMed. Retrieved February 20, 2026, from [Link]

  • Tafazoli, S., et al. (2003). Mechanisms of Troglitazone Hepatotoxicity. Chemical Research in Toxicology. Retrieved February 20, 2026, from [Link]

  • Dixit, V. A., & Bharatam, P. V. (2011). Toxic metabolite formation from Troglitazone (TGZ): new insights from a DFT study. PubMed. Retrieved February 20, 2026, from [Link]

  • De-la-Pena, A. M. (2011). Recent advances in sulfotransferase enzyme activity assays. PMC. Retrieved February 20, 2026, from [Link]

  • Freyer, N., et al. (2016). Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells. PMC. Retrieved February 20, 2026, from [Link]

  • Troglitazone. (2018). LiverTox - NCBI Bookshelf. Retrieved February 20, 2026, from [Link]

  • Isolation and culture of human primary hepatocytes. (2025). BeCytes Biotechnologies. Retrieved February 20, 2026, from [Link]

  • Kostrubsky, V. E., et al. (2000). The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures. PubMed. Retrieved February 20, 2026, from [Link]

  • Komoroski, B. J., et al. (2002). Identification of glutathione conjugates of troglitazone in human hepatocytes. PubMed. Retrieved February 20, 2026, from [Link]

  • Isolation and Culture of Primary Human Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

  • He, K., et al. (2010). Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes. PubMed. Retrieved February 20, 2026, from [Link]

  • Marion, T. L., et al. (2012). Hepatobiliary Disposition of Troglitazone and Metabolites in Rat and Human Sandwich-Cultured Hepatocytes. PMC. Retrieved February 20, 2026, from [Link]

  • Zhang, H., & Henion, J. (2008). An Algorithm for Thorough Background Subtraction From High-Resolution LC/MS Data: Application to the Detection of Troglitazone Metabolites in Rat Plasma, Bile, and Urine. PubMed. Retrieved February 20, 2026, from [Link]

  • Human Sulfotransferase Assays With PAPS Production in situ. (2022). Frontiers. Retrieved February 20, 2026, from [Link]

  • Comprehensive analysis of sulfotransferase activity using LC-MS/MS. (2026). Drug Target Review. Retrieved February 20, 2026, from [Link]

  • Hewitt, N. J., et al. (2002). Correlation between troglitazone cytotoxicity and drug metabolic enzyme activities in cryopreserved human hepatocytes. PubMed. Retrieved February 20, 2026, from [Link]

  • Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Cook, I., et al. (2013). Design and Interpretation of Human Sulfotransferase 1A1 Assays. PMC. Retrieved February 20, 2026, from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. Retrieved February 20, 2026, from [Link]

  • De-la-Pena, A. M. (2011). Recent advances in sulfotransferase enzyme activity assays. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry. (2006). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Watanabe, Y., et al. (2002). Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10. PubMed. Retrieved February 20, 2026, from [Link]

  • Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Regulation of Cytosolic Sulfotransferases in Models of Human Hepatocyte Development. (n.d.). ASPET Journals. Retrieved February 20, 2026, from [Link]

  • Sulfation pathways in times of change. (2024). PMC. Retrieved February 20, 2026, from [Link]

  • Meta-analysis of steady-state pharmacokinetics of troglitazone and its metabolites. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. (2024). YouTube. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: BSEP Inhibition Assay Using Troglitazone Sulfate Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Unmasking Metabolite-Mediated DILI: A Targeted Protocol

Abstract

Drug-Induced Liver Injury (DILI) remains a primary cause of attrition in drug development.[1] While standard screening often flags direct inhibition of the Bile Salt Export Pump (BSEP/ABCB11), it frequently misses toxicity driven by downstream metabolites. This guide details a high-precision vesicular transport assay using Troglitazone Sulfate Sodium , the major metabolite responsible for the hepatotoxicity of the withdrawn drug Troglitazone. By targeting the specific inhibitory potency of the sulfate conjugate—which is approximately 10-fold more potent than the parent compound—this protocol provides a robust framework for evaluating metabolite-mediated cholestatic potential.

Introduction: The Troglitazone Paradox

Troglitazone (Rezulin) was withdrawn from the market due to idiosyncratic hepatotoxicity, a side effect not clearly predicted by early preclinical screens. Subsequent research revealed a "silent" mechanism: while Troglitazone itself is a moderate BSEP inhibitor, its cytosolic metabolite, Troglitazone Sulfate , is a potent, competitive inhibitor of BSEP.

Because Troglitazone Sulfate accumulates in the hepatocyte and competes with bile salts for efflux, it causes a severe cholestatic buildup of toxic bile acids. This application note provides a validated protocol to measure this specific interaction, serving as a model for detecting metabolite-dependent transporter toxicity.

Mechanism of Action

The diagram below illustrates the "metabolite-mediated" toxicity pathway. Troglitazone is sulfated by sulfotransferases (SULTs). The resulting sulfate conjugate blocks BSEP from the intracellular side (cis-inhibition), preventing the efflux of Taurocholate (TCA) and leading to hepatocellular necrosis.

G Blood Blood / Sinusoid Hepatocyte Hepatocyte Cytosol SULT SULTs (Metabolism) Hepatocyte->SULT BSEP BSEP Transporter (Inhibited) Hepatocyte->BSEP Normal Efflux blocked Bile Bile Canaliculus TGZ Troglitazone (Parent) TGZ->Hepatocyte Uptake (OATPs) TS Troglitazone Sulfate SULT->TS Sulfation TS->Hepatocyte Accumulation (Toxicity) TS->BSEP Potent Inhibition (IC50 ~0.23 µM) BSEP->Bile Excretion TCA Bile Acids (Taurocholate) TCA->Hepatocyte Uptake (NTCP)

Figure 1: Mechanism of Troglitazone Sulfate-mediated BSEP inhibition.[1] The metabolite (Red) accumulates and blocks the pump more potently than the parent drug.

Materials & Reagents
Biological System[2][3][4][5][6][7][8][9][10][11]
  • BSEP Membrane Vesicles: Inside-out membrane vesicles prepared from Sf9 or HEK293 cells overexpressing human ABCB11 (BSEP).

    • Validation Requirement: Vesicles must show >5-fold signal-to-noise ratio (ATP vs. AMP uptake) for Taurocholate.

  • Control Vesicles: Mock-transfected vesicles (negative control).

Chemicals[5][12][13][14][15][16]
  • Test Article: Troglitazone Sulfate Sodium (Custom synthesis or specialized vendor).

    • Note: Use the sodium salt for improved aqueous solubility in the assay buffer.

  • Probe Substrate: [³H]-Taurocholic Acid (TCA) (Specific Activity: ~1-5 Ci/mmol).

  • Reference Inhibitor: Cyclosporin A (10 µM) or Glyburide (50 µM).

  • Reaction Buffer (Standard Transport Buffer):

    • 10 mM Tris-HEPES (pH 7.4)

    • 250 mM Sucrose

    • 10 mM MgCl₂[1]

  • Energy Source:

    • ATP Mix: 4 mM ATP (Mg-salt) + 10 mM Creatine Phosphate + 100 µg/mL Creatine Kinase (Regenerating system).

    • AMP Mix (Background Control): 4 mM AMP (or non-hydrolyzable ATP analog).

Experimental Protocol

Objective: Determine the IC₅₀ of Troglitazone Sulfate Sodium against BSEP-mediated Taurocholate transport.

Step 1: Preparation of Solutions
  • Test Compound Series: Prepare a 1000x stock of Troglitazone Sulfate Sodium in DMSO. Perform 1:3 serial dilutions to generate an 8-point curve (e.g., 0.01 µM to 100 µM final concentration).

    • Critical: Keep final DMSO concentration < 1% to avoid non-specific membrane disruption.

  • Substrate Mix: Dilute [³H]-Taurocholic Acid in Reaction Buffer to 2 µM (2x final concentration).

  • Vesicle Prep: Thaw vesicles rapidly at 37°C, then place on ice. Dilute to 5 mg/mL protein concentration.

Step 2: Assay Procedure (96-well Format)

This assay uses a "Rapid Filtration" method.[5][13]

  • Plate Setup: Use a 96-well polypropylene V-bottom plate.

  • Pre-Incubation:

    • Add 15 µL of Vesicle Suspension (Total 7.5 µg protein/well).

    • Add 1 µL of Test Compound (Troglitazone Sulfate) or Vehicle (DMSO).

    • Incubate at 37°C for 10 minutes . This allows the inhibitor to interact with the transporter.

  • Reaction Initiation:

    • Add 20 µL of ATP Mix to "Active" wells.

    • Add 20 µL of AMP Mix to "Passive" wells (Background).

    • Add 15 µL of [³H]-Taurocholate substrate (Final conc: 1 µM).

    • Total Volume: 51 µL.

  • Incubation: Incubate at 37°C for 5 minutes .

    • Why 5 mins? BSEP transport is linear for approx. 10-15 mins. 5 mins ensures measurement of initial rate (

      
      ).
      
  • Termination:

    • Add 200 µL of ice-cold Stop Buffer (Tris-Sucrose + 100 mM NaCl).

  • Filtration:

    • Transfer contents immediately to a 96-well Glass Fiber Filter Plate (e.g., Millipore MultiScreen HTS).

    • Apply vacuum.[5]

    • Wash 5x with 200 µL ice-cold Stop Buffer.

  • Detection:

    • Dry filters.[5] Add 50 µL Liquid Scintillation Cocktail.

    • Count on a Microplate Scintillation Counter (e.g., PerkinElmer TopCount).

Visual Workflow

Protocol cluster_reaction Reaction Start Start Thaw BSEP Vesicles (Keep on Ice) Mix Add Test Compound (Troglitazone Sulfate) + Vesicles Start->Mix PreInc Pre-Incubate 10 min @ 37°C Mix->PreInc ATP Add ATP + [3H]-TCA (Active Transport) PreInc->ATP AMP Add AMP + [3H]-TCA (Passive Diffusion) PreInc->AMP Incubate Incubate 5 min @ 37°C (Linear Phase) ATP->Incubate AMP->Incubate Stop Add Ice-Cold Stop Buffer Incubate->Stop Filter Rapid Vacuum Filtration & Wash (5x) Stop->Filter Count Scintillation Counting (LSC) Filter->Count

Figure 2: Step-by-step workflow for the BSEP Vesicular Transport Assay.

Data Analysis & Validation
Calculation
  • Calculate Net Transport:

    
    
    
  • Percent Control:

    
    
    
  • IC₅₀ Determination: Plot % Activity vs. Log[Concentration]. Fit using a 4-parameter logistic non-linear regression equation.

Acceptance Criteria (QC)
  • Signal-to-Noise: The ratio of uptake in ATP wells vs. AMP wells must be

    
    .
    
  • Reference Inhibitor: Cyclosporin A (10 µM) must inhibit transport by

    
    .
    
  • Replicate CV: Coefficient of Variation between replicates should be

    
    .
    
Expected Results: The "Sulfate Effect"

The table below highlights the critical difference in potency you should expect when comparing the parent drug to its sulfate metabolite. This data serves as a benchmark for validating your assay sensitivity.

CompoundTargetSpeciesIC₅₀ (µM)Interpretation
Troglitazone (Parent)BSEPHuman2.7 – 5.9Moderate Inhibitor
Troglitazone Sulfate BSEPHuman0.2 – 0.6 Potent Inhibitor
Troglitazone Sulfate BsepRat0.4Potent Inhibitor

Data Source: Synthesized from Funk et al. (2001) and Dawson et al. (2012).[1]

Interpretation: If you screen only Troglitazone, you might calculate a safety margin that appears acceptable. However, the sulfate metabolite is ~10x more potent. In vivo, this metabolite accumulates in the bile canaliculus, creating high local concentrations that drive the toxicity. A valid assay using Troglitazone Sulfate Sodium must yield an IC₅₀ in the sub-micromolar range (< 1.0 µM).

References
  • Funk, C., et al. (2001). "Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate."[11][12][17] Toxicology, 167(1), 83-98.[4][11][12]

  • Dawson, S., et al. (2012). "In vitro inhibition of the bile salt export pump (BSEP/ABCB11) by troglitazone and its metabolites." Drug Metabolism and Disposition, 40(1), 130-138.

  • Morgan, R. E., et al. (2010). "Interference with Bile Salt Export Pump Function is a Susceptibility Factor for Human Liver Injury in Drug Development." Toxicological Sciences, 118(2), 485–500.

  • Stieger, B. (2010). "The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation." Handbook of Experimental Pharmacology, (201), 205-259.

  • International Transporter Consortium (2010). "Membrane transporters in drug development." Nature Reviews Drug Discovery, 9(3), 215–236.

Sources

Cell viability assays using troglitazone sulfate sodium

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to assessing cellular viability in response to Troglitazone, a compound known for its complex effects on cell health and metabolism.

Introduction: The Paradox of Troglitazone

Troglitazone (TGZ) was the first member of the thiazolidinedione (TZD) class of antidiabetic drugs, designed to enhance insulin sensitivity by acting as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Despite its efficacy, it was withdrawn from the market due to idiosyncratic hepatotoxicity, leading to severe liver injury in some patients. Subsequent research has revealed that troglitazone's cytotoxicity is a complex process, often occurring independently of its PPARγ activity. The primary mechanism of its toxicity is now understood to be centered on mitochondrial dysfunction.

This application note provides a comprehensive guide for researchers studying the effects of troglitazone on cell viability. It moves beyond simple procedural lists to explain the causal links between troglitazone's mechanism of action and the selection of appropriate viability assays. We will detail robust, self-validating protocols for key assays that probe different facets of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Mechanistic Insight: Troglitazone-Induced Mitochondrial Dysfunction

Understanding the mechanism of troglitazone-induced cell death is critical for selecting and interpreting cell viability assays. The evidence strongly indicates that troglitazone directly targets mitochondria, initiating a cascade of events that compromise the cell.. At cytotoxic concentrations (typically ≥10 µM), troglitazone disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and altered mitochondrial structure. This disruption impairs oxidative phosphorylation, resulting in a significant drop in cellular ATP levels.

A consequence of this mitochondrial damage is the increased production of reactive oxygen species (ROS), which inflicts further oxidative damage on cellular components, including mitochondrial DNA. This cascade of mitochondrial distress can trigger the mitochondrial permeability transition (MPT), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.

G cluster_0 Cellular Events Troglitazone Troglitazone Exposure Mito_Dysfunction Mitochondrial Dysfunction (Decreased Membrane Potential, ATP Depletion) Troglitazone->Mito_Dysfunction Direct Effect ROS Increased ROS Production Mito_Dysfunction->ROS Consequence MPT Mitochondrial Permeability Transition (MPT) Mito_Dysfunction->MPT Induces ROS->MPT Caspase Caspase Activation MPT->Caspase Cytochrome c Release Cell_Death Apoptosis / Necrosis Caspase->Cell_Death Execution

Caption: Proposed mechanism of troglitazone-induced cytotoxicity.

Selecting the Right Tools: A Multi-Parametric Approach

No single assay can capture the full complexity of cell death. A multi-parametric approach, using assays that measure distinct cellular processes, is essential for a thorough evaluation of troglitazone's effects. We recommend a panel of three core assays that interrogate metabolic health, membrane integrity, and apoptosis.

Assay Type Principle What It Measures Advantages Considerations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.Mitochondrial metabolic activity, an indicator of cell viability.High-throughput, cost-effective, sensitive to mitochondrial impairment.Can be affected by changes in cellular metabolism that are not linked to viability.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of plasma membrane integrity.Cell membrane damage, a hallmark of necrosis or late-stage apoptosis.Simple, reliable, allows for kinetic measurements from the same wells.Serum in the culture medium can contain LDH, leading to high background.
Caspase-3/7 Assay Detection of the enzymatic activity of activated caspase-3 and caspase-7, key "executioner" enzymes in the apoptotic pathway, using a substrate that yields a fluorescent or luminescent signal upon cleavage.Activation of the apoptotic cascade.Highly specific for apoptosis, sensitive for detecting early apoptotic events.Provides a snapshot in time; caspase activation can be transient.

Experimental Workflow & Protocols

The following section provides detailed, step-by-step protocols for performing cell viability assays with troglitazone. The human hepatoma cell line HepG2 is recommended, as it is a well-established model for studying troglitazone-induced hepatotoxicity.

G A 1. Cell Seeding (e.g., HepG2 cells in 96-well plate) B 2. Cell Culture (24h incubation to allow attachment) A->B C 3. Treatment Application (Add Troglitazone dilutions & Controls) B->C D 4. Incubation (24h, 48h, or other desired time points) C->D E 5. Perform Assay (MTT, LDH, or Caspase-3/7) D->E F 6. Data Acquisition (Measure Absorbance or Fluorescence) E->F G 7. Data Analysis (Calculate % Viability / Cytotoxicity) F->G

Caption: General experimental workflow for cytotoxicity assays.

Part 1: General Cell Culture and Treatment

This initial procedure is common to all subsequent assays.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Troglitazone powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Troglitazone Stock Preparation: Prepare a high-concentration stock solution of troglitazone (e.g., 50 mM) in DMSO. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, prepare serial dilutions of troglitazone in culture medium from the stock solution. A typical final concentration range to test is 10 µM to 100 µM.

    • Crucial: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.2%).

  • Controls: Prepare the following control wells:

    • Untreated Control: Cells with culture medium only.

    • Vehicle Control: Cells with culture medium containing the same final concentration of DMSO used for the troglitazone dilutions.

    • Medium Blank: Wells with culture medium but no cells, to measure background absorbance/fluorescence.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared troglitazone dilutions and controls to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).

Part 2A: MTT Assay Protocol (Metabolic Activity)

Principle: Measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Following the treatment incubation (Part 1, Step 7), add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

Data Analysis:

  • Corrected Absorbance = Absorbance (570nm) - Absorbance (background)

  • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Part 2B: LDH Release Assay Protocol (Membrane Integrity)

Principle: Measures the activity of LDH released from damaged cells into the supernatant. The enzymatic reaction results in a colored product proportional to the amount of LDH.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions, as components vary)

  • Lysis Solution (often 10X Triton X-100, provided in kits) for the maximum LDH release control

Procedure:

  • Prepare Maximum Release Control: At the end of the treatment period, add 10 µL of Lysis Solution to a set of untreated control wells. Incubate for 45 minutes at 37°C. This lyses all cells and represents 100% LDH release.

  • Sample Collection: Carefully transfer a small aliquot (e.g., 2-10 µL, to avoid disturbing adherent cells) of the culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add the specified volume of the reaction mix to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Data Analysis:

  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous Release is from the vehicle control wells.

    • Maximum Release is from the lysed control wells.

Part 2C: Caspase-3/7 Activity Assay Protocol (Apoptosis)

Principle: Uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Cleavage by active caspase-3/7 releases the reporter, which can be quantified.

Materials:

  • Commercially available Caspase-3/7 Glo Assay Kit (or similar, providing a luminogenic or fluorogenic substrate)

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Plate Setup: Set up the experiment as described in Part 1. Include a positive control by treating a set of wells with an apoptosis-inducing agent like Staurosporine (1-10 µM).

  • Reagent Preparation: Equilibrate the plate and the caspase assay reagent to room temperature. Prepare the reagent according to the manufacturer's protocol (often involves mixing a buffer and a lyophilized substrate).

  • Reagent Addition: Add a volume of the prepared caspase reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis:

  • Subtract the reading from the "Medium Blank" control from all other readings.

  • Express results as fold-change in caspase activity relative to the vehicle control.

  • Fold Change = (Corrected Reading of Treated Cells) / (Corrected Reading of Vehicle Control)

Conclusion

The hepatotoxicity of troglitazone is primarily driven by its detrimental effects on mitochondrial function. A comprehensive assessment of its impact on cell viability requires a multi-faceted approach. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH release), and the activation of specific death pathways (Caspase-3/7), researchers can gain a robust and nuanced understanding of the cytotoxic mechanisms at play. The protocols outlined in this guide provide a validated framework for investigating troglitazone sulfate sodium and other compounds with potential mitochondrial liabilities, ensuring data integrity through the use of appropriate controls and a mechanistically informed assay selection process.

References

  • Tirmenstein MA, Hu CX, Gales TL, et al. Effects of troglitazone on HepG2 viability and mitochondrial function. Toxicol Sci. 2002;69(1):131-138. [Link]

  • Rachek LI, Yuzefovych LV, LeDoux SP, et al. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes. Toxicol Appl Pharmacol. 2009;240(3):348-354. [Link]

  • Tirmenstein MA, Hu CX, Gales TL, et al. Effects of troglitazone on HepG2 viability and mitochondrial function. PubMed. [Link]

  • Dandona P, Aljada A, Chaudhuri A, et al. Troglitazone reduces reactive oxygen species generation by leukocytes and lipid peroxidation and improves flow-mediated vasodilatation in obese subjects. PubMed. [Link]

  • Dandona P, Aljada A, Chaudhuri A, et al. Troglitazone Reduces Reactive Oxygen Species Generation by Leukocytes and Lipid Peroxidation and Improves Flow-Mediated Vasodilatation in Obese Subjects. Hypertension. 2000;36(3):430-435. [Link]

  • Dandona P, Aljada A, Chaudhuri A, et al. Troglitazone Reduces Reactive Oxygen Species Generation by Leukocytes and Lipid Peroxidation and Improves Flow-Mediated Vasodilatation in Obese Subjects. Hypertension. 2000;36(3):430-435. [Link]

  • Felser A, Lindinger A, Schnell D, et al. Troglitazone-Induced Hepatic Necrosis in an Animal Model of Silent Genetic Mitochondrial Abnormalities. Toxicol Sci. 2007;98(1):216-225. [Link]

  • Fryer LG, Parbu-Patel A, Carling D. Troglitazone causes acute mitochondrial membrane depolarisation and an AMPK-mediated increase in glucose phosphorylation in muscle cells. Diabetologia. 2005;48(5):954-966. [Link]

  • Ogilvie A, Moffat GJ, Gibson GG, et al. Metabolism of troglitazone in hepatocytes isolated from experimentally induced diabetic rats. J Pharm Pharmacol. 2006;58(10):1383-1391. [Link]

  • Masubuchi Y. Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review. J-STAGE. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. Creative Bioarray Website. [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. Tiaris Biosciences Website. [Link]

  • Kassahun K, Pearson PG, Tang W, et al.

Troubleshooting & Optimization

Minimizing matrix effects in troglitazone sulfate LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TGZ-SULF-001 Subject: Minimizing Matrix Effects & In-Source Dissociation in Troglitazone Sulfate Quantification Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Quantifying Troglitazone Sulfate (a Phase II metabolite of Troglitazone) presents a dual challenge in LC-MS/MS bioanalysis: Matrix Effects (ion suppression from phospholipids) and In-Source Dissociation (ISD) . Unlike its lipophilic parent, the sulfate conjugate is thermally labile. If the ion source is too aggressive, the sulfate moiety (


) cleaves before mass analysis, causing the metabolite to be detected as the parent drug. This guide details a self-validating workflow to eliminate phospholipid interference and stabilize the sulfate ion.

Module 1: The "Clean Extract" Protocol (Sample Preparation)

The Problem: Standard Protein Precipitation (PPT) with methanol or acetonitrile removes proteins but leaves >90% of plasma phospholipids (PLs) in the supernatant. PLs co-elute with analytes, causing variable ion suppression (matrix effects).[1]

The Solution: Replace standard PPT with Phospholipid Removal Plates (e.g., Ostro™, Phree™, or ISOLUTE® PLD+). This technology combines protein precipitation with a filtration membrane that selectively retains phospholipids.[2]

Validated Protocol: Phospholipid Removal

Note: This protocol replaces Liquid-Liquid Extraction (LLE), which often yields poor recovery for polar sulfate metabolites.

  • Load: Pipette 100 µL of plasma into the well of a Phospholipid Removal Plate.

  • Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Why Formic Acid? It disrupts protein-drug binding and acidifies the sulfate, aiding solubility.

  • Mix: Aspirate/dispense 3x or vortex gently (500 rpm) for 2 minutes.

  • Elute: Apply vacuum (approx. 5-10 inHg) or positive pressure. Collect filtrate.

  • Concentrate (Optional): If sensitivity is low, evaporate under

    
     at <40°C  (Crucial: High heat degrades the sulfate). Reconstitute in mobile phase.
    
Workflow Visualization

SamplePrep cluster_0 Mechanism of Action Raw Raw Plasma (Contains PLs + Proteins) Crash Precipitation (1% FA in ACN) Raw->Crash Mix Plate PL Removal Plate (Zirconia/Sorbent) Crash->Plate Load Filter Filtration (Retains PLs) Plate->Filter Vacuum Clean Clean Extract (PL-Free) Filter->Clean Elute

Figure 1: Workflow for removing phospholipids using specialized filtration plates. This step is critical to prevent ion suppression.[3]

Module 2: Chromatographic Separation[4]

The Problem: If Troglitazone Sulfate co-elutes with the remaining salts (solvent front) or phospholipids (high organic wash), quantification will be erratic.

The Solution: Use a gradient that separates the sulfate from the parent drug and pushes phospholipids to the end of the run.

ParameterRecommended SettingTechnical Rationale
Column C18 (e.g., BEH C18 or Kinetex C18), 1.7 µm or 2.6 µmSulfates are polar but retain well on C18. HILIC is often unnecessary and harder to reproduce for this analyte.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the sulfate protonated/stable.
Mobile Phase B Acetonitrile (or MeOH) + 0.1% Formic AcidACN provides sharper peaks; MeOH may offer different selectivity if separation is difficult.
Gradient Profile Hold 5% B (0.5 min)

Ramp to 95% B
The hold diverts salts to waste. The ramp separates the Sulfate (elutes earlier) from the Parent (elutes later).
Divert Valve Divert to Waste for first 1.0 minPrevents salts and early-eluting interferences from fouling the source.

Module 3: Mass Spectrometry Tuning (The "Sulfate Trap")

The Problem: In-Source Dissociation (ISD). Troglitazone Sulfate (


 ~520) has a fragile O-S bond. If the Desolvation Temperature  or Cone Voltage  is too high, the sulfate group falls off inside the source before the first quadrupole (Q1).
  • Result: You detect the parent Troglitazone mass (

    
     440) at the Sulfate's retention time. This leads to false positives for the parent and zero signal for the sulfate.
    

The Solution: "Soft" Ionization Parameters.

  • Ion Mode: Negative ESI (Sulfates ionize best in negative mode:

    
    ).
    
  • Source Temp: Reduce to 350°C - 400°C (Standard is often 500°C+).

  • Cone Voltage / Declustering Potential: Perform a "ramp" experiment. Start low (e.g., 10V) and increase until signal maximizes, then stop. Do not optimize for maximum transmission if it induces fragmentation.

  • Crosstalk Check: Monitor the Parent Drug transition (

    
    ) during the Sulfate's retention time. If a peak appears, your source is too harsh.
    
Diagnostic Logic: Is it Matrix Effect or ISD?

Troubleshooting Start Low Signal for Troglitazone Sulfate CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Low IS Response Low/Variable CheckIS->IS_Low Yes IS_Good IS Response Good CheckIS->IS_Good No MatrixEffect Diagnosis: Matrix Effect (Ion Suppression) IS_Low->MatrixEffect CheckParent Check Parent Channel at Sulfate RT IS_Good->CheckParent ParentPeak Peak Visible in Parent Channel CheckParent->ParentPeak Yes NoParentPeak No Peak in Parent Channel CheckParent->NoParentPeak No ISD Diagnosis: In-Source Dissociation (ISD) ParentPeak->ISD Extraction Diagnosis: Poor Extraction Recovery NoParentPeak->Extraction

Figure 2: Decision tree for diagnosing signal loss. Distinguishing between matrix suppression and in-source fragmentation is vital for sulfates.

Troubleshooting & FAQ

Q1: Why do I see a peak for Troglitazone in my Sulfate calibration standards?

A: This is likely In-Source Dissociation (ISD) . The sulfate standard is degrading in the ion source, shedding the sulfate group to form the parent ion.

  • Fix: Lower your Desolvation Temperature by 50°C and reduce Cone Voltage by 5-10V. Repeat until the "ghost" parent peak disappears.

Q2: My Internal Standard (IS) response drops by 50% in patient samples compared to water.

A: You have severe Matrix Effects .[4] Phospholipids are suppressing ionization.

  • Fix: Switch to the Phospholipid Removal Plate protocol (Module 1). Do not rely on simple protein precipitation. Ensure you are using a deuterated IS (

    
    -Troglitazone Sulfate) to track this suppression accurately.
    
Q3: Can I use Liquid-Liquid Extraction (LLE) instead?

A: It is risky. Troglitazone is lipophilic (extracts well into MTBE/Hexane), but Troglitazone Sulfate is polar and may stay in the aqueous phase.

  • Recommendation: If you must use LLE, use a polar solvent like Ethyl Acetate, but be aware this will extract more matrix interferences than the Phospholipid Removal Plate method.

Q4: What is the "Post-Column Infusion" test?

A: This is the gold standard for validating your chromatography.

  • Infuse a constant stream of Troglitazone Sulfate into the MS.

  • Inject a blank plasma extract via the LC.

  • Watch for "dips" in the baseline.

  • Goal: Ensure your Sulfate peak elutes in a flat region, away from the suppression dips caused by the solvent front or phospholipid wash.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Focuses on the requirement to assess matrix effects and stability. [Link]

  • Chambers, E., et al. (2014). Systematic Development of a Method for the Determination of Acidic Drugs in Plasma. Describes the efficacy of phospholipid removal plates (Ostro) vs. LLE and PPT. [Link]

  • Xu, X., et al. (2008). An Algorithm for Thorough Background Subtraction From High-Resolution LC/MS Data: Application to the Detection of Troglitazone Metabolites. Journal of Chromatography B. Validates detection of Troglitazone sulfate in complex matrices. [Link]

  • Giera, M., et al. (2024).[5] In-source fragmentation of conjugates. Discusses the mechanism of sulfate loss in ESI sources and mitigation strategies. [Link]

Sources

Technical Support Center: Troglitazone Sulfate Sodium Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Troglitazone Sulfate Sodium in Frozen Plasma Samples Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicologists Last Updated: February 21, 2026

Executive Summary: The Stability Paradox

Why this matters: Troglitazone Sulfate (TS) is the major metabolite of the withdrawn antidiabetic drug troglitazone. Unlike many metabolites that are detoxification products, TS is mechanistically linked to the drug's idiosyncratic hepatotoxicity via inhibition of the Bile Salt Export Pump (BSEP).

The Core Challenge: Researchers often report "instability" of TS in frozen plasma. However, this is frequently a misdiagnosis. The perceived loss of TS is often due to In-Source Fragmentation (ISF) during LC-MS/MS analysis, where the sulfate group is labile in the ion source, mimicking the parent drug. True chemical instability (enzymatic hydrolysis) is secondary but possible if samples are mishandled.

Troubleshooting Guide: Diagnosing "Instability"

Scenario A: "My Troglitazone Sulfate recovery decreases, but Parent Troglitazone increases."

Diagnosis: This is the hallmark of In-Source Fragmentation (ISF) or Enzymatic Deconjugation .

FeatureIn-Source Fragmentation (Artifact)Enzymatic Deconjugation (Real)
Cause Thermal/Voltage stress in MS sourceArylsulfatase activity in plasma
Timing Occurs during analysis (milliseconds)Occurs during storage/thawing (hours)
Chromatography Parent signal appears at Metabolite RTParent signal appears at Parent RT
Solution Optimize LC separation & Source TempAdd inhibitors / Lower Temp

Step-by-Step Troubleshooting:

  • Check Retention Times (RT):

    • Inject a pure Troglitazone Sulfate standard.

    • Monitor the transition for the Parent (Troglitazone).

    • If you see a peak for Parent at the RT of the Sulfate: You have In-Source Fragmentation.[1] The mass spectrometer is knocking the sulfate group off before detection.

  • Chromatographic Resolution:

    • Crucial: You must chromatographically separate TS from Troglitazone. If they co-elute, ISF will make it impossible to quantify either accurately.

  • Source Temperature:

    • lowering the ESI source temperature (e.g., from 500°C to 350°C) often reduces ISF, though it may lower sensitivity.

Scenario B: "I see random variability in Sulfate concentration after freeze-thaw cycles."

Diagnosis: pH shifts or "Salting Out" effects during freezing.

The Mechanism: Sodium phosphate buffers (common in plasma spiking) undergo significant pH shifts during freezing. As water crystallizes, the buffer salts precipitate, potentially shifting the pH by 2-3 units. This acidity can catalyze the hydrolysis of the sulfate ester bond.

Corrective Action:

  • Avoid Phosphate Buffers: Use Good's buffers (HEPES, MOPS) for spiking standards, as they have minimal pH drift during freezing.

  • Flash Freeze: Snap-freeze samples in liquid nitrogen or dry ice/methanol to minimize the time spent in the "mushy" phase where pH shifts are most damaging.

Visualizing the Problem

Diagram 1: The Bioanalytical Artifact (In-Source Fragmentation)

This diagram illustrates how a Mass Spectrometer can "create" false instability data.

ISF_Mechanism TS_Sample Troglitazone Sulfate (In Sample) LC_Column LC Column (Separation) TS_Sample->LC_Column Inject ESI_Source ESI Source (High Temp/Voltage) LC_Column->ESI_Source Elution Det_Sulfate Detection: Sulfate (Correct Mass) ESI_Source->Det_Sulfate Intact Ionization Det_Parent Detection: Parent (Artifact Signal) ESI_Source->Det_Parent Loss of SO3 (In-Source Frag)

Caption: In-Source Fragmentation (ISF) causes Troglitazone Sulfate to lose its sulfate group (SO3) inside the ion source, appearing as the parent drug. Without chromatographic separation, this leads to false quantification.

Diagram 2: Metabolic Toxicity Pathway

Understanding why stability matters: The Sulfate metabolite is the toxic agent.

Toxicity_Pathway TGZ Troglitazone (Parent Drug) SULT SULT1A1 (Sulfotransferase) TGZ->SULT TS Troglitazone Sulfate (Major Metabolite) TGZ->TS Metabolism BSEP BSEP Transporter (Bile Salt Export Pump) TS->BSEP Potent Inhibition (IC50 ~ 0.23 µM) Cholestasis Cholestasis / Hepatotoxicity (Bile Acid Accumulation) BSEP->Cholestasis Transport Blocked

Caption: Troglitazone Sulfate is a more potent inhibitor of BSEP (IC50 ~0.23 µM) than the parent drug, driving the hepatotoxicity mechanism.

Validated Experimental Protocols

Protocol A: Sample Extraction (Protein Precipitation)

Designed to minimize hydrolysis and maximize recovery.

  • Thawing: Thaw plasma samples (stored at -80°C) in an ice bath (4°C). Do not thaw in a 37°C water bath; heat accelerates sulfatase activity.

  • Aliquot: Transfer 50 µL of plasma to a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of stable-isotope labeled internal standard (Troglitazone-d4 Sulfate).

  • Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Acid? Mild acidification stabilizes the sulfate ester and ensures compatibility with positive mode ESI.

    • Why ACN? Methanol can sometimes cause solvolysis of sulfates; ACN is preferred.

  • Vortex & Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Transfer: Transfer supernatant to a silanized glass vial (prevents adsorption).

Protocol B: LC-MS/MS Conditions (Critical for Specificity)

Goal: Separate Parent from Metabolite to negate ISF artifacts.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Divert to waste to remove salts).

    • 1-5 min: Linear ramp to 90% B.

    • Note: Troglitazone Sulfate is more polar and will elute before the Parent Troglitazone. Ensure baseline separation (Resolution > 1.5).

Frequently Asked Questions (FAQs)

Q1: Can I use EDTA plasma, or do I need Heparin? A: K2-EDTA is preferred. Heparin can sometimes cause ion suppression in MS, though it does not chemically destabilize the sulfate. EDTA also chelates divalent cations (Ca2+, Mg2+) which are co-factors for some hydrolytic enzymes, providing a slight stability advantage.

Q2: Is Troglitazone Sulfate stable at Room Temperature? A: Short-term (benchtop) stability is generally acceptable for <4 hours if kept on ice. However, at 25°C, spontaneous hydrolysis or enzymatic deconjugation by plasma esterases/sulfatases can occur. Always process on ice.

Q3: My standard curve for the Sulfate is non-linear at high concentrations. Why? A: This is likely detector saturation or dimer formation. Sulfates ionize very strongly in negative mode. If using positive mode (detecting the [M+H]+ or in-source fragment), the response may be lower. Negative mode ESI is the gold standard for sulfate metabolites.

Q4: Why does the literature say Troglitazone Sulfate is the "toxic" metabolite? A: While the parent drug inhibits BSEP (Bile Salt Export Pump), the sulfate metabolite is approximately 5-10 times more potent (Ki ~ 0.23 µM vs 1.3 µM for parent). Because the sulfate accumulates in the hepatocyte due to blocked efflux, it drives the cholestatic injury.

References

  • Funk, C., et al. (2001). "Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat."[2] Molecular Pharmacology. Link

  • Kawai, K., et al. (2000). "Intestinal absorption and excretion of troglitazone sulphate, a major biliary metabolite of troglitazone."[3] Xenobiotica. Link

  • Yu, S., et al. (2008). "An Algorithm for Thorough Background Subtraction From High-Resolution LC/MS Data: Application to the Detection of Troglitazone Metabolites." Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Referencing stability assessments for metabolites). Link

  • Yang, K., et al. (2010). "Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes." Toxicology Letters. Link

Sources

Technical Support Center: Optimizing Electrospray Ionization for Troglitazone Sulfate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of troglitazone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the detection of troglitazone sulfate using electrospray ionization (ESI) mass spectrometry (MS). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to solve challenges in your own laboratory.

Principles of ESI for Troglitazone Sulfate

Troglitazone is an oral antidiabetic agent that is extensively metabolized in humans, with sulfation being one of the primary metabolic pathways, forming a sulfate conjugate (M1).[1][2][3][4] The detection and quantification of this sulfate metabolite are crucial for pharmacokinetic and drug metabolism studies.[1][5][6]

Electrospray ionization is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like drug metabolites.[7][8] For troglitazone sulfate, which possesses a negatively charged sulfate group, ESI in the negative ion mode is the preferred method for achieving optimal sensitivity.[9][10][11][12] This is because the sulfate group readily loses a proton to form a [M-H]⁻ ion in the ESI source.

However, the analysis of sulfate conjugates by ESI-MS is not without its challenges. These can include:

  • Poor Sensitivity: Suboptimal ionization or transmission of the target ion.

  • Signal Suppression: Interference from matrix components or mobile phase additives.[13][14][15][16]

  • In-source Fragmentation: The premature breakdown of the sulfate conjugate in the ion source.[8][17]

  • Adduct Formation: The association of the analyte with cations (e.g., Na⁺, K⁺) or other species, which can complicate spectra and reduce the intensity of the desired ion.[18][19][20][21][22]

This guide will provide a structured approach to addressing these common issues.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am observing a very weak or no signal for troglitazone sulfate in negative ion mode. What are the likely causes and how can I improve the signal intensity?

A1: Low signal intensity for troglitazone sulfate can stem from several factors related to both the mobile phase composition and the ESI source parameters.

Underlying Causes:

  • Suboptimal Mobile Phase pH: For efficient deprotonation of the sulfate group in negative ion mode, the pH of the mobile phase should ideally be at or above the pKa of the sulfonic acid group. While sulfonic acids are strongly acidic, a slightly basic mobile phase can enhance the formation of the [M-H]⁻ ion.

  • Inefficient Desolvation: The ESI process relies on the efficient evaporation of solvent from charged droplets to release gas-phase ions. Inefficient desolvation can lead to the formation of large solvent clusters and reduce the free ion signal.

  • Incorrect ESI Source Parameters: The voltages applied to the capillary, cone, and other ion optics, as well as the gas flow rates and temperatures, are critical for efficient ion formation, desolvation, and transmission.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Initial Recommendation: Start with a mobile phase containing a volatile basic additive. A common choice is 0.1% ammonium hydroxide or 5-10 mM ammonium acetate in water/acetonitrile or water/methanol.[23]

    • Systematic Approach: Prepare a series of mobile phases with varying concentrations of the basic additive (e.g., 0.05%, 0.1%, 0.2% ammonium hydroxide) and analyze a standard solution of troglitazone sulfate with each. Monitor the signal intensity of the [M-H]⁻ ion to determine the optimal concentration.

    • Solvent Composition: Ensure your organic solvent percentage is appropriate for the chromatography while also facilitating efficient ESI. High aqueous mobile phases can sometimes lead to unstable spray.[24]

  • ESI Source Parameter Optimization:

    • Systematic Tuning: Most mass spectrometer software includes an automated tuning feature. Infuse a standard solution of troglitazone sulfate (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% ammonium hydroxide) directly into the mass spectrometer and systematically optimize the following parameters:

      • Capillary Voltage: In negative ion mode, this is typically set between -2.5 and -4.5 kV. Start at a moderate value (e.g., -3.0 kV) and adjust in small increments (e.g., 0.2 kV) to find the voltage that maximizes the signal without causing electrical discharge.

      • Cone Voltage (or Fragmentor/Skimmer Voltage): This voltage influences the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce fragmentation if set too high. Start with a low value (e.g., -20 V) and gradually increase it. You should see an initial increase in signal intensity followed by a decrease as in-source fragmentation begins. Select the voltage that gives the maximum intensity for the [M-H]⁻ ion.[17][24]

      • Desolvation Gas (Nitrogen) Flow and Temperature: This is crucial for removing solvent from the ESI droplets. Increase the temperature and flow rate to improve desolvation, but be aware that excessive heat can cause thermal degradation of the analyte. A typical starting point is a temperature of 350-450 °C and a flow rate of 600-800 L/hr. Optimize these parameters to achieve a stable and intense signal.[24][25]

      • Nebulizer Gas Pressure: This gas aids in the formation of a fine spray. Higher pressures generally produce smaller droplets, which can improve ionization efficiency. Typical values are in the range of 30-50 psi.

Data Summary Table for Initial Optimization:

ParameterTypical Starting Value (Negative Mode)Optimization Range
Capillary Voltage-3.0 kV-2.5 to -4.5 kV
Cone/Fragmentor Voltage-20 V-10 to -80 V
Desolvation Gas Temp.400 °C300 to 550 °C
Desolvation Gas Flow700 L/hr500 to 1000 L/hr
Nebulizer Gas Pressure40 psi30 to 60 psi
Q2: I am seeing significant in-source fragmentation of my troglitazone sulfate, characterized by a prominent peak corresponding to the loss of SO₃ (80 Da). How can I minimize this?

A2: In-source fragmentation is a common issue with sulfate conjugates, as the sulfate group can be labile under certain ESI conditions. The goal is to use the mildest conditions possible that still provide adequate sensitivity.

Underlying Cause:

  • Excessive Energy in the Ion Source: High cone/fragmentor voltages or excessively high source temperatures can impart enough energy to the ions to cause the cleavage of the sulfate group.[8][17]

Step-by-Step Mitigation Protocol:

  • Reduce Cone/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.

    • Perform a cone voltage ramp experiment by infusing a standard solution of troglitazone sulfate.

    • Monitor the intensity of both the precursor ion ([M-H]⁻) and the fragment ion ([M-H-SO₃]⁻).

    • Plot the intensities of both ions as a function of the cone voltage.

    • Select a cone voltage that maximizes the precursor ion intensity while keeping the fragment ion intensity at an acceptable minimum (e.g., less than 5% of the precursor).

  • Optimize Source Temperatures:

    • While high temperatures are needed for desolvation, excessive heat can promote fragmentation.

    • Systematically reduce the desolvation gas temperature in increments of 25 °C and observe the effect on the ratio of the precursor to fragment ion. Find a balance that allows for good desolvation without significant fragmentation.

  • Gentle Ionization Conditions:

    • Ensure other source parameters, such as capillary voltage and gas flows, are not set to excessively high levels that could contribute to an unstable and energetic ESI process.

Workflow for Minimizing In-Source Fragmentation:

A Observe High In-Source Fragmentation (e.g., loss of SO₃) B Reduce Cone/Fragmentor Voltage A->B C Perform Cone Voltage Ramp Experiment B->C D Monitor [M-H]⁻ and [M-H-SO₃]⁻ C->D E Select Optimal Cone Voltage D->E F Optimize Source Temperatures E->F I Minimized In-Source Fragmentation E->I G Systematically Reduce Desolvation Temperature F->G H Maintain Stable Signal G->H H->I

Caption: Workflow for minimizing in-source fragmentation.

Q3: My troglitazone sulfate signal is inconsistent and shows significant ion suppression when analyzing biological samples. What strategies can I employ to overcome this?

A3: Ion suppression is a major challenge in bioanalysis and is caused by co-eluting matrix components that compete with the analyte for ionization.[13][14][15][16]

Underlying Causes:

  • Matrix Effects: Endogenous compounds in biological matrices (e.g., phospholipids, salts, other metabolites) can interfere with the ESI process.[14]

  • Inadequate Chromatographic Separation: If matrix components co-elute with troglitazone sulfate, they will be present in the ESI source at the same time, leading to competition for charge and a suppressed signal.

  • High Salt Concentrations: Non-volatile salts in the sample or mobile phase can form adducts and suppress the desired signal.[13][24]

Step-by-Step Mitigation Protocol:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Develop an SPE method that selectively retains troglitazone sulfate while washing away salts and other interferences. A mixed-mode or anion-exchange SPE sorbent may be particularly effective for the acidic sulfate metabolite.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to clean up samples, though it may be less selective than SPE.

    • Protein Precipitation: While a simple method, it is often the least effective at removing matrix components and can lead to significant ion suppression.[16]

  • Enhance Chromatographic Separation:

    • Increase Chromatographic Resolution: Modify your LC method to ensure that troglitazone sulfate elutes in a region free of major matrix interferences. This can be achieved by:

      • Adjusting the gradient profile.

      • Using a different column chemistry (e.g., a C18 column with a different end-capping).

      • Employing a smaller particle size column for higher efficiency.

    • Divert Flow: Use a divert valve to direct the early-eluting, unretained components (which often include salts and highly polar matrix components) to waste instead of the mass spectrometer.

  • Reduce Sample Concentration:

    • If the signal is still suppressed after improving sample preparation and chromatography, try diluting the sample extract.[16] This will reduce the concentration of both the analyte and the interfering matrix components, which can sometimes alleviate suppression.

Experimental Workflow for Addressing Ion Suppression:

A Significant Ion Suppression Observed B Improve Sample Preparation A->B D Enhance Chromatographic Separation A->D G Dilute Sample Extract A->G C Implement Solid-Phase Extraction (SPE) B->C H Consistent and Reliable Signal C->H E Optimize LC Gradient D->E F Use Divert Valve D->F E->H F->H G->H

Caption: Workflow for mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q: Should I use positive or negative ion mode for troglitazone sulfate? A: Negative ion mode is strongly recommended. The sulfate group is acidic and readily deprotonates to form a [M-H]⁻ ion, leading to much higher sensitivity compared to positive ion mode.[9][10][11][12]

Q: I see multiple peaks in my mass spectrum that could be related to troglitazone sulfate. What are they? A: Besides the desired [M-H]⁻ ion, you may observe adducts, such as [M+Cl]⁻ or [M+formate]⁻, especially if your mobile phase contains these species.[18][22] In positive mode, you might see [M+Na]⁺ and [M+K]⁺ adducts, which are common when there are trace amounts of these salts in the system.[19][21] It is also possible to see dimers or other multimers. Optimizing your mobile phase and ensuring high purity of your solvents can help minimize these.

Q: What are the characteristic fragment ions of troglitazone sulfate in MS/MS? A: In negative ion mode tandem mass spectrometry (MS/MS), the most characteristic fragmentation of sulfate conjugates is the neutral loss of SO₃ (80 Da), resulting in the deprotonated parent molecule.[26] You may also observe a fragment ion at m/z 97, corresponding to HSO₄⁻.[26] These characteristic fragments are very useful for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.

Q: Can I use trifluoroacetic acid (TFA) in my mobile phase? A: It is strongly advised to avoid TFA when analyzing in negative ion mode. TFA is an ion-pairing agent that can significantly suppress the signal of acidic analytes like troglitazone sulfate.[13][23][24] If an acidic mobile phase is required for chromatography, formic acid is a much better choice for MS compatibility.

References

  • Loi, C. M., Young, M., & Randinitis, J. (1999). Clinical pharmacokinetics of troglitazone. Clinical Pharmacokinetics, 37(2), 91–104.
  • Kruve, A., Kaupmees, K., & Oss, M. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1436–1444.
  • Erngren, I., & Pettersson, C. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples.
  • Strohalm, M., & Volný, M. (2023). Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid. Journal of the American Society for Mass Spectrometry, 34(5), 843–851.
  • Ihara, H., Nakao, M., & Miyoshi, S. (1998). Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data. Drug Metabolism and Disposition, 26(9), 896–903.
  • Kuhlmann, F. E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
  • Tähtinen, M., & Oinonen, T. (2000). The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures. Toxicology and Applied Pharmacology, 168(2), 147–156.
  • Al-Tannak, N. F., & Al-Bulos, B. (2023).
  • Kassahun, K., Pearson, P. G., & Tang, W. (2001). Metabolic activation of troglitazone: Identification of a reactive metabolite and mechanisms involved. Chemical Research in Toxicology, 14(1), 62–70.
  • Zhang, H., & Henion, J. (2008). An Algorithm for Thorough Background Subtraction From High-Resolution LC/MS Data: Application to the Detection of Troglitazone Metabolites in Rat Plasma, Bile, and Urine. Analytical Chemistry, 80(18), 7040–7049.
  • He, K., & Li, K. (2007). Pharmacokinetic study of intraperitoneally administered troglitazone in mice using ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1195–1200.
  • Baillie, T. A., & Kassahun, K. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. Chemical Research in Toxicology, 14(1), 62-70. [Link]

  • Hsiao, C. T., & Khoo, K. H. (2020). Negative Ion Mode nanoLC-ESI-MS/MS Analyses of Permethylated Sulfated Glycans. Frontiers in Chemistry, 8, 453.
  • Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
  • Iyer, R. A., & Kalgutkar, A. S. (2002). Identification of glutathione conjugates of troglitazone in human hepatocytes. Drug Metabolism and Disposition, 30(11), 1237–1242.
  • Optimized mass spectrometer parameters for the analysis of selected pharmaceuticals. (n.d.).
  • Ion Suppression and ESI. (n.d.).
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Electrospray Ionization (ESI)
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
  • de Moraes, M. C., & Vessecchi, R. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 25(11), 1880–1891.
  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1).
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Dolan, J. W. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Kassahun, K., & Baillie, T. A. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical Research in Toxicology, 14(1), 62-70.
  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)
  • Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (2018). Journal of Pharmaceutical and Biomedical Analysis, 159, 137-145.
  • dos Santos, N. A., & de Souza, G. H. B. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10467-10484.
  • Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. (2009). Analytical and Bioanalytical Chemistry, 394(3), 835-843.
  • Babu, J. M., Nageshwar, D., & Kumar, Y. R. (2003). Structural studies on the impurities of troglitazone. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 271–281.
  • Huang, Y. (2015). Simultaneous determination of sulfur metabolites in plant tissue by LC-ESI-MS/MS.
  • Warnes, B. B., Chihabi, J., & Manthorpe, J. M. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
  • Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides and Metabolites in Water Samples. (2025).
  • Mass spectrometric fragmentation pattern of sulfate with plausible mechanism. (n.d.).
  • Profiling Urinary Sulfate Metabolites With Mass Spectrometry. (2022). Frontiers in Molecular Biosciences, 9, 834958.
  • Solvents and Caveats for LC/MS. (n.d.).
  • Letter, B. (2012, April 17). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Chiralizer Services, LLC.
  • In-source fragment
  • Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. (1989). Metabolites, 9(10), 844.
  • Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity. (2004). Drug Metabolism and Disposition, 32(3), 291-294.
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
  • Intestinal absorption and excretion of troglitazone sulphate, a major biliary metabolite of troglitazone, in rats. (2000). Xenobiotica, 30(7), 705-714.
  • Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. (2016). Journal of the American Society for Mass Spectrometry, 27(10), 1649-1656.

Sources

Validation & Comparative

Quantifying Troglitazone Sulfate: A Comparative Guide to Establishing LOQ

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Troglitazone sulfate is the major metabolite of the withdrawn antidiabetic drug troglitazone and is directly implicated in the inhibition of the Bile Salt Export Pump (BSEP), a primary driver of drug-induced cholestasis and hepatotoxicity.[1][2][3] Establishing a robust Limit of Quantitation (LOQ) for this metabolite is not merely a regulatory checkbox; it is a toxicological necessity to correlate intracellular accumulation with BSEP inhibition thresholds.

This guide contrasts the legacy HPLC-UV approach with the industry-standard LC-MS/MS methodology. It provides a blueprint for establishing an LOQ in the 1–5 ng/mL range, necessary for relevant pharmacokinetic (PK) and toxicokinetic (TK) profiling.

Part 1: The Biological Imperative

To design an assay, one must understand the biological context. Troglitazone is extensively metabolized by sulfotransferases (SULTs). The resulting sulfate conjugate accumulates in the hepatocyte, competitively inhibiting BSEP. An assay with a high LOQ (e.g., in the


g/mL range) may miss the sub-micromolar concentrations that initiate cholestatic injury.
Mechanism of Toxicity

The following diagram illustrates the critical pathway necessitating high-sensitivity quantification.

TroglitazoneToxicity Troglitazone Troglitazone (Parent Drug) SULT SULT Enzymes (Sulfotransferases) Troglitazone->SULT TS Troglitazone Sulfate (Major Metabolite) Troglitazone->TS Phase II Metabolism BSEP BSEP Transporter (Canalicular Membrane) TS->BSEP Inhibition (Cis-inhibition) BileAcids Bile Acid Accumulation BSEP->BileAcids Transport Failure Toxicity Hepatotoxicity (Cholestasis) BileAcids->Toxicity Hepatocyte Damage

Figure 1: The metabolic activation of Troglitazone to its sulfate conjugate and subsequent inhibition of BSEP, leading to hepatotoxicity.[1][4][5]

Part 2: Strategic Method Selection

The choice of detector dictates the LOQ. While HPLC-UV is accessible, it lacks the selectivity required for trace metabolite analysis in complex matrices like plasma or liver microsomes.

Comparative Performance Matrix
FeatureLegacy Method: HPLC-UV Gold Standard: LC-MS/MS (Triple Quad)
Detection Principle Chromophore absorption (UV/Vis)Mass-to-charge ratio (m/z) & Fragmentation
Typical LOQ 0.5 – 1.0

g/mL
1.0 – 5.0 ng/mL
Selectivity Low (Risk of co-eluting interferences)High (MRM transitions are specific)
Sample Volume High (Requires >200

L)
Low (Can work with <50

L)
Matrix Effects Minimal (Optical detection)High (Ion suppression is a critical risk)
Application High-dose formulation analysisPK/TK studies, Trace metabolite ID

Scientist’s Insight: Do not waste resources optimizing HPLC-UV for biological quantification of this metabolite. The molar extinction coefficient is insufficient to reach the nanomolar sensitivity required to study BSEP inhibition kinetics (


). LC-MS/MS is the mandatory platform. 

Part 3: Protocol for High-Sensitivity LC-MS/MS

To establish a valid LOQ of ~1 ng/mL, the method must control background noise and maximize ionization efficiency.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? PPT leaves phospholipids in the sample, which cause significant ion suppression in the source, elevating the LOQ. LLE provides a cleaner extract.

  • Step 1: Aliquot 50

    
    L  of plasma/microsomal incubation.
    
  • Step 2: Add Internal Standard (IS) (e.g., deuterated Troglitazone-d4 or Rosiglitazone).

  • Step 3: Add 200

    
    L  of extraction solvent (tert-butyl methyl ether (MTBE) or Ethyl Acetate).
    
    • Note: Acidifying the sample slightly (10

      
      L of 0.1% Formic Acid) may improve extraction efficiency for the sulfate conjugate.
      
  • Step 4: Vortex (5 min) and Centrifuge (10,000 x g, 5 min).

  • Step 5: Transfer supernatant to a fresh plate and evaporate to dryness under

    
     at 40°C.
    
  • Step 6: Reconstitute in 100

    
    L  of Mobile Phase (50:50 Methanol:Water).
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m, 2.1 x 50 mm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH natural or adjusted to 4.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 – 0.6 mL/min.

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

    • Reasoning: Sulfate groups (

      
      ) are pre-charged or easily ionized in negative mode, offering 10-100x better sensitivity than positive mode.
      
  • MRM Transitions:

    • Perform a product ion scan to identify the specific transitions.

    • Typical Sulfate Fragmentation: Loss of the sulfate group (

      
       80) or the sulfite radical (
      
      
      
      79).
    • Quantifier Transition: Parent Mass

      
       Product Ion (most intense).
      
    • Qualifier Transition: Parent Mass

      
       Secondary Product Ion (for confirmation).
      

Part 4: Establishing and Validating the LOQ

The LOQ is not simply the lowest peak you can see; it is the lowest concentration you can measure reliably. According to FDA and EMA Bioanalytical Method Validation guidelines, the LOQ must meet strict criteria.

The Validation Workflow

Use the following logic flow to experimentally determine and validate your LOQ.

LOQValidation Start Estimate LOQ (Signal-to-Noise > 10:1) Prepare Prepare 5 Replicates at Estimated LOQ Start->Prepare Analyze Analyze via LC-MS/MS Prepare->Analyze CalcPrecision Calculate Precision (%CV) Analyze->CalcPrecision CalcAccuracy Calculate Accuracy (% Nominal) CalcPrecision->CalcAccuracy If CV < 20% Fail Fail: Increase Conc. or Optimize Method CalcPrecision->Fail If CV > 20% Pass LOQ Validated CalcAccuracy->Pass If 80-120% CalcAccuracy->Fail If <80% or >120%

Figure 2: Decision tree for validating the Limit of Quantitation according to FDA/EMA guidelines.

Acceptance Criteria (FDA/EMA)
  • Signal-to-Noise (S/N):

    
     10:1.
    
  • Precision (CV):

    
     20% (Standard curve points allow 
    
    
    
    15%, but LOQ allows 20%).
  • Accuracy (Bias): Within

    
     20% of the nominal concentration (80–120%).
    
  • Selectivity: The response of the blank matrix at the LOQ retention time must be

    
     of the LOQ response.
    

Part 5: Troubleshooting & Optimization

If you cannot achieve the desired LOQ (< 5 ng/mL), investigate the following:

  • Ion Suppression: Perform a post-column infusion. Inject a blank extract while infusing the analyte. A drop in baseline indicates matrix suppression.

    • Solution: Switch from PPT to LLE or improve chromatographic separation to move the analyte away from the suppression zone (usually the solvent front or phospholipid tail).

  • Carryover: Inject a blank after your highest standard (ULOQ).

    • Solution: If the peak in the blank is

      
       of the LOQ, use a stronger needle wash (e.g., 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid).
      
  • Adsorption: Troglitazone is lipophilic. It may stick to plasticware.

    • Solution: Use low-binding plates or glass inserts. Ensure the reconstitution solvent contains sufficient organic content (at least 30-50%) to keep the analyte in solution.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Funk, C., et al. (2001). Cholestatic Potential of Troglitazone as a Possible Factor Contributing to Troglitazone-Induced Hepatotoxicity: In Vivo and in Vitro Interaction at the Canalicular Bile Salt Export Pump (Bsep) in the Rat. Molecular Pharmacology. Link

  • Yang, Y., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury.[2][3] Toxicological Sciences. Link

  • Kawai, R., et al. (1997).[1] Biliary excretion of troglitazone and its metabolites in rats and dogs. Xenobiotica. Link

Sources

A Comprehensive Guide to the Comparative Analysis of Sodium and Ammonium Salts of Troglitazone Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's downstream developability and therapeutic efficacy. The salt form can dramatically alter key physicochemical properties, including solubility, stability, hygroscopicity, and dissolution rate.[1][2][3][4][5][6] This guide provides a detailed framework for the comparative analysis of two potential salt forms of the major metabolite of troglitazone, troglitazone sulfate: the sodium salt and the ammonium salt.

Troglitazone, a member of the thiazolidinedione class of antidiabetic agents, undergoes extensive metabolism in humans, primarily through sulfation and glucuronidation.[7][8][9] The resulting sulfate conjugate, troglitazone sulfate, is a major metabolite found in plasma.[8] While the parent drug has been withdrawn from the market due to hepatotoxicity, research into its metabolites continues, particularly concerning their potential roles in both efficacy and toxicity.[10] Understanding the properties of different salt forms of these metabolites is crucial for their use as analytical standards and in further toxicological and pharmacological research.

This guide eschews a rigid template, instead offering a logical, experiment-driven workflow designed to provide a comprehensive characterization and comparison of the sodium and ammonium salts of troglitazone sulfate. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system for generating robust and reliable data.

The Central Question: Sodium vs. Ammonium Counter-ion

The choice between a sodium and an ammonium salt is a common consideration for acidic APIs like troglitazone sulfate. Sodium salts are frequently used to enhance the solubility and dissolution rate of acidic drugs.[2][11] Ammonium salts, while also capable of improving solubility, may present different stability and hygroscopicity profiles. A direct comparison is therefore essential for selecting the optimal salt form for a given application.

Part 1: Foundational Characterization

The initial step in comparing the two salt forms is to confirm their identity and assess their fundamental solid-state properties.

Structural Confirmation and Purity Assessment

It is imperative to begin with a thorough confirmation of the chemical structure and purity of both the sodium and ammonium salts of troglitazone sulfate.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Identity

This protocol outlines a method for determining the purity of the troglitazone sulfate salts and confirming the identity of the parent molecule.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Troglitazone Sulfate Sodium Salt (Test Sample)

  • Troglitazone Sulfate Ammonium Salt (Test Sample)

  • Reference Standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 50 mM sodium phosphate monobasic, pH adjusted to 4.0 with phosphoric acid), acetonitrile, and methanol. A typical starting ratio would be 35:50:15 (v/v/v).[12]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of the reference standard and each test sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: YMC ODS-A, 120 A (4.6 x 150 mm, 5 µm) or equivalent

    • Mobile Phase: (50 mM aqueous NaH2PO4, pH 4.0):acetonitrile:methanol, (35:50:15, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation:

    • The purity of each salt is determined by the peak area percentage of the main peak relative to the total area of all peaks.

    • The identity is confirmed by comparing the retention time of the main peak in the sample chromatograms to that of the reference standard.

Causality: A reverse-phase C18 column is chosen for its ability to separate moderately polar to nonpolar compounds like troglitazone sulfate. The isocratic mobile phase ensures consistent elution and simplifies the method. UV detection at 225 nm provides good sensitivity for the chromophores present in the troglitazone molecule.

Solid-State Characterization: Crystallinity

The crystalline or amorphous nature of a salt significantly impacts its physical properties. X-ray Powder Diffraction (XRPD) is the definitive technique for this assessment.[4][13][14][15]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

Instrumentation:

  • X-ray Powder Diffractometer with a Cu Kα radiation source

Procedure:

  • Sample Preparation: Gently grind a small amount of each salt to a fine powder. Mount the powder on a sample holder.

  • Data Acquisition: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis:

    • A crystalline solid will produce a series of sharp, well-defined peaks at specific 2θ angles.

    • An amorphous solid will produce a broad, diffuse halo with no distinct peaks.

    • Compare the diffraction patterns of the sodium and ammonium salts. Different peak positions indicate different crystal lattices (polymorphism).

Causality: XRPD provides a fingerprint of the long-range molecular order within a solid.[14] Differences in the crystal packing between the sodium and ammonium salts, or between different polymorphs of the same salt, will result in unique diffraction patterns.[4][15]

Part 2: Comparative Performance Evaluation

This section details the key experiments to differentiate the performance of the sodium and ammonium salts in pharmaceutically relevant contexts.

Aqueous Solubility

Solubility is a primary determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[2][3][16]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Instrumentation:

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system (as described in 1.1)

  • pH meter

Procedure:

  • Preparation: Add an excess amount of each salt to separate vials containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the HPLC assay.

  • Quantification: Analyze the diluted samples by HPLC (as per protocol 1.1) to determine the concentration of dissolved troglitazone sulfate.

Causality: This method measures the thermodynamic equilibrium solubility, which represents the maximum amount of the solute that can be dissolved in a given solvent under specific conditions. Using a physiologically relevant buffer (pH 7.4) and temperature (37°C) provides data that is more predictive of in vivo behavior.

Intrinsic Dissolution Rate (IDR)

IDR measures the dissolution rate of a pure substance from a constant surface area, providing insights into how quickly the solid will dissolve, independent of particle size effects.[8][12][17][18][19]

Experimental Protocol: Intrinsic Dissolution Rate Measurement

Instrumentation:

  • Intrinsic dissolution apparatus (rotating disk method)

  • Hydraulic press

  • Dissolution bath with temperature control

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Compact Preparation: Accurately weigh a specific amount of each salt and compress it into a die using a hydraulic press to create a compact with a smooth, non-disintegrating surface of a known area (typically 0.5 cm²).

  • Dissolution:

    • Mount the die in the rotating disk apparatus.

    • Immerse the compact in a dissolution vessel containing a known volume of pre-warmed (37°C) dissolution medium (e.g., PBS, pH 7.4).

    • Rotate the disk at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw samples from the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Determine the concentration of troglitazone sulfate in each sample using a suitable analytical method (UV-Vis or HPLC).

  • Calculation: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (e.g., in mg/min/cm²).[8]

Causality: By maintaining a constant surface area, the IDR provides a standardized measure of the inherent dissolution properties of the solid, which is directly influenced by its crystal structure and the properties of the counter-ion.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can impact its stability, flowability, and handling properties.[20][21][]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

Instrumentation:

  • Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of each salt in the sample pan of the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen at a controlled temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption/Desorption Isotherm:

    • Expose the sample to a series of increasing relative humidity (RH) levels (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).

    • At each RH step, allow the sample to equilibrate until a stable weight is reached.

    • After reaching the maximum RH, decrease the humidity in a stepwise manner to generate the desorption curve.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[21]

Causality: GSA provides a detailed profile of how the material interacts with moisture across a wide range of humidity conditions. This is critical for determining appropriate storage and handling conditions and predicting potential stability issues.[20]

Chemical Stability

A stability-indicating assay is essential to determine if the salt form influences the chemical stability of troglitazone sulfate under various stress conditions.[23][24]

Experimental Protocol: Forced Degradation Study

Instrumentation:

  • HPLC system (as described in 1.1)

  • Oven

  • UV light chamber

  • pH meter

Reagents:

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Stress Conditions: Expose solutions and solid samples of both salts to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[25]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid samples at 80°C for 48 hours.

    • Photolytic Degradation: Solid samples exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After exposure, neutralize the acidic and basic solutions. Dilute all samples appropriately and analyze by HPLC (as per protocol 1.1) alongside an unstressed control sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of troglitazone sulfate.

    • Assess the formation of any degradation products. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Causality: Forced degradation studies are designed to accelerate the chemical degradation of the API to identify potential degradation pathways and to develop an analytical method capable of separating the intact drug from its degradation products.[23][24] This is crucial for ensuring the quality and safety of the substance over its shelf life.

Part 3: Data Synthesis and Visualization

Data Summary Table
PropertySodium Salt of Troglitazone SulfateAmmonium Salt of Troglitazone SulfateRationale for Comparison
Purity (%) Experimental ValueExperimental ValueEnsures that any observed differences are due to the salt form and not impurities.
Crystallinity Crystalline/AmorphousCrystalline/AmorphousCrystalline forms are generally more stable and less soluble than amorphous forms.
Equilibrium Solubility (mg/mL at pH 7.4, 37°C) Experimental ValueExperimental ValueA key indicator of potential bioavailability for orally administered drugs.
Intrinsic Dissolution Rate (mg/min/cm²) Experimental ValueExperimental ValueMeasures the inherent dissolution properties, independent of particle size.
Hygroscopicity (% weight gain at 80% RH) Experimental ValueExperimental ValueInforms on handling, storage, and potential for physical instability.
Stability (% Degradation)
Acid HydrolysisExperimental ValueExperimental ValueAssesses stability in acidic environments, relevant to gastric conditions.
Base HydrolysisExperimental ValueExperimental ValueAssesses stability in basic environments.
OxidationExperimental ValueExperimental ValueDetermines susceptibility to oxidative degradation.
Visualization with Graphviz

Visual workflows can clarify complex experimental processes.

Experimental_Workflow cluster_2 Part 3: Data Analysis Purity 1.1 Purity & Identity (HPLC) Solubility 2.1 Equilibrium Solubility Purity->Solubility IDR 2.2 Intrinsic Dissolution Rate Purity->IDR Hygro 2.3 Hygroscopicity (GSA) Purity->Hygro Stability 2.4 Chemical Stability Purity->Stability XRPD 1.2 Solid-State (XRPD) XRPD->Solubility XRPD->IDR XRPD->Hygro Comparison Comparative Data Table & Conclusion Solubility->Comparison IDR->Comparison Hygro->Comparison Stability->Comparison

Caption: Workflow for the comparative analysis of troglitazone sulfate salts.

Salt_Structure cluster_Na Sodium Salt cluster_NH4 Ammonium Salt TS_Na [Troglitazone-SO₃]⁻ Na Na⁺ TS_NH4 [Troglitazone-SO₃]⁻ NH4 NH₄⁺

Caption: Ionic association of the two salt forms.

Conclusion and Recommendations

The experimental framework detailed in this guide provides a robust methodology for a comprehensive comparison of the sodium and ammonium salts of troglitazone sulfate. The ideal salt form will depend on the intended application.

  • For use as an analytical standard in aqueous media, the salt with higher solubility and stability in the relevant buffer system would be preferred.

  • For formulation development or in vitro biological assays, a salt with a higher intrinsic dissolution rate and lower hygroscopicity would likely be more advantageous.

By systematically evaluating these key physicochemical properties, researchers can make an informed, data-driven decision on which salt form of troglitazone sulfate is best suited for their specific research needs. This structured approach not only ensures the selection of the optimal salt but also builds a foundational understanding of the material's behavior, which is invaluable for the successful progression of any drug development program.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. Available at: [Link]

  • Kato, Y., et al. (2000). Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data. Drug Metabolism and Disposition. Available at: [Link]

  • Loi, C. M., et al. (1999). Clinical pharmacokinetics of troglitazone. Clinical Pharmacokinetics. Available at: [Link]

  • Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Masubuchi, Y. (2006). Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review. Journal of Health Science. Available at: [Link]

  • Maggs, J. L., et al. (2006). Metabolism of troglitazone in hepatocytes isolated from experimentally induced diabetic rats. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (2018). Scientia Pharmaceutica. Available at: [Link]

  • Anbarasan, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Heart. Available at: [Link]

  • Śliwińska, A., et al. (2025). Sodium versus ammonium salts of a poorly water-soluble API using sparfloxacin − physicochemical and biological properties. ResearchGate. Available at: [Link]

  • Chavan, R. B., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. Available at: [Link]

  • TROGLITAZONE SULFATE ESTER. gsrs.ncats.nih.gov. Available at: [Link]

  • Troglitazone sulfate (C24H27NO8S2). PubChemLite. Available at: [Link]

  • Troglitazone sulfate ester. PubChem. Available at: [Link]

  • powder x-ray diffraction (pxrd). chem.ucla.edu. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. Available at: [Link]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link]

  • Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. (2011). Dissolution Technologies. Available at: [Link]

  • What is intrinsic dissolution rate?. Pion Inc. Available at: [Link]

  • Measurement of Intrinsic Drug Dissolution Rates Using Two Types of Apparatus. (2014). Pharmaceutical Technology. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • X-ray Diffraction – A Simple Approach. Cormica. Available at: [Link]

  • Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009). Heart. Available at: [Link]

  • Characterisation of salts of drug substances. ResearchGate. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). Organic Process Research & Development. Available at: [Link]

  • Troglitazone Sulfate. Axios Research. Available at: [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. Available at: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sodium versus ammonium salts of a poorly water-soluble API using sparfloxacin − physicochemical and biological properties. ResearchGate. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. Available at: [Link]

  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. (2019). Frontiers in Plant Science. Available at: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules. Available at: [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • HPTLC-Based Stability Indicating Method Development and Validation for Lobeglitazone Sulphate Analysis Followed by Green Assessment. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. (2024). Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Stability Indicating Assay Method. IJCRT.org. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Troglitazone Phase II Metabolite Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and safety assessment, the study of troglitazone has provided critical insights into idiosyncratic drug-induced liver injury. As a Senior Application Scientist, this guide is designed to provide you with an in-depth technical comparison of commercially available reference standards for the phase II metabolites of troglitazone. This document moves beyond a simple product listing to offer a comprehensive resource, complete with experimental context and procedural guidance to empower your research.

The Metabolic Fate of Troglitazone: A Brief Overview

Troglitazone, a thiazolidinedione antidiabetic agent, was withdrawn from the market due to severe hepatotoxicity. This toxicity is linked to its complex metabolism, which involves both phase I and phase II biotransformation pathways. While phase I reactions, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2C8), lead to the formation of reactive intermediates like a quinone-type metabolite, phase II metabolism is crucial for their detoxification and excretion.[1] The primary phase II metabolites are the sulfate and glucuronide conjugates of the parent drug and its phase I products. The availability of high-quality reference standards for these metabolites is paramount for accurate quantification in biological matrices and for understanding the mechanisms of troglitazone-induced toxicity.

The metabolic journey of troglitazone is a critical area of study. The diagram below illustrates the key phase II metabolic pathways.

Troglitazone_Metabolism Troglitazone Troglitazone PhaseI Phase I Metabolism (CYP450) Troglitazone->PhaseI Sulfate Troglitazone Sulfate (TS) Troglitazone->Sulfate Sulfation (SULTs) Glucuronide Troglitazone Glucuronide (TG) Troglitazone->Glucuronide Glucuronidation (UGTs) Quinone Quinone Metabolite PhaseI->Quinone GSH_Conjugate Glutathione Conjugate Quinone->GSH_Conjugate GSH Conjugation

Caption: Phase II metabolic pathways of troglitazone.

Commercially Available Reference Standards: A Comparative Analysis

The selection of a suitable reference standard is a critical first step in any quantitative bioanalytical method. The following table provides a comparison of commercially available reference standards for the main phase II metabolites of troglitazone.

MetaboliteSupplierCatalogue #FormulaMWPurityCertificationFormat
Troglitazone Sulfate Axios ResearchAR-T03091C₂₄H₂₇NO₈S₂521.6Fully CharacterizedCompliant with regulatory guidelinesNeat
TLC Pharmaceutical StandardsT-108003C₂₄H₂₇NO₈S₂521.60N/ACertificate of Analysis (COA) availableNeat
LGC StandardsTRC-T892515C₂₄H₂₇NO₈S₂ (Ammonium Salt)N/AN/AN/AN/A
Troglitazone-d4 Sulfate Axios ResearchAR-T03092C₂₄H₂₃D₄NO₈S₂525.62Fully CharacterizedCompliant with regulatory guidelinesNeat
TLC Pharmaceutical StandardsT-108004C₂₄H₂₃D₄NO₈S₂525.62N/ACOA availableNeat
Troglitazone Glucuronide Axios ResearchAR-T03093C₃₀H₃₅NO₁₁S617.67Fully CharacterizedCompliant with regulatory guidelines, traceable to USP/EPNeat
TLC Pharmaceutical StandardsT-108005C₃₀H₃₅NO₁₁S617.67N/ACOA availableNeat
Troglitazone-d4 Glucuronide Axios ResearchAR-T03094C₃₀H₃₁D₄NO₁₁S621.69Fully CharacterizedCompliant with regulatory guidelinesNeat
TLC Pharmaceutical StandardsT-108006C₃₀H₃₁D₄NO₁₁S621.69N/ACOA availableNeat

Experimental Workflows: From In Vitro Metabolism to Bioanalysis

The utility of these reference standards is realized in their application. Below are detailed protocols for key experiments in the study of troglitazone metabolism.

In Vitro Metabolism using Human Liver Microsomes

This workflow is fundamental for generating and identifying metabolites in a controlled environment.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Mix Incubation Mixture (HLM, Troglitazone, Cofactors) HLM->Incubation_Mix Troglitazone Troglitazone Stock Solution Troglitazone->Incubation_Mix Cofactors Cofactor Mix (NADPH, UDPGA, PAPS) Cofactors->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolism of troglitazone.

Detailed Protocol:

  • Prepare Reagents:

    • Thaw human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[5]

    • Prepare a stock solution of troglitazone in a compatible organic solvent (e.g., DMSO).

    • Prepare a cofactor mix containing NADPH (for phase I reactions), UDPGA (for glucuronidation), and PAPS (for sulfation) in the reaction buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and reaction buffer to 37°C.

    • In a microcentrifuge tube, combine the microsomal suspension, troglitazone stock solution (final concentration typically 1-10 µM), and initiate the reaction by adding the cofactor mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.[6]

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the metabolites.

    • Analyze the supernatant directly by LC-MS/MS or after further sample cleanup.

Sample Preparation from Biological Matrices: Solid-Phase Extraction (SPE)

For the analysis of metabolites from complex matrices like plasma or urine, a robust sample preparation method is essential to remove interferences and concentrate the analytes.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Plasma/Urine Sample Internal_Std Add Internal Standard (e.g., Deuterated Metabolite) Sample->Internal_Std Precipitate Protein Precipitation (e.g., with Acetonitrile) Internal_Std->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Load Load Sample Dilute->Load Condition Condition SPE Cartridge (e.g., Methanol) Equilibrate Equilibrate SPE Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute Metabolites (e.g., Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow for troglitazone metabolites.

Detailed Protocol (using a reversed-phase SPE cartridge, e.g., C18):

  • Sample Pre-treatment:

    • To a 1 mL plasma sample, add an internal standard (e.g., troglitazone-d4 sulfate or glucuronide) to correct for extraction variability.

    • Precipitate proteins by adding 2 mL of acetonitrile. Vortex and centrifuge.

    • Dilute the supernatant with water or a suitable buffer to reduce the organic solvent concentration before loading onto the SPE cartridge.[7]

  • SPE Procedure:

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Slowly load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute: Elute the troglitazone and its metabolites with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological samples.[8][9]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is generally used, often in negative ion mode for sulfate and glucuronide conjugates.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a specific product ion (a fragment of the precursor ion) for enhanced selectivity and sensitivity.

Rationale for Experimental Choices:

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated metabolites) is highly recommended. These compounds have nearly identical chemical and physical properties to the analyte but a different mass, allowing for accurate correction of matrix effects and variability in sample processing and instrument response.

  • Gradient Elution: A gradient elution in LC is crucial for separating the parent drug from its more polar metabolites within a reasonable run time.

  • MRM: MRM provides the high selectivity needed to distinguish the metabolites from the complex biological matrix and the high sensitivity required to detect them at low concentrations.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is imperative to validate your analytical method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter in a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By using certified reference standards and a thoroughly validated analytical method, you create a self-validating system that ensures the integrity of your data.

Conclusion

The study of troglitazone's phase II metabolism remains a cornerstone for understanding and predicting drug-induced liver injury. The availability of high-quality, well-characterized reference standards for troglitazone sulfate and glucuronide is essential for researchers in this field. This guide has provided a comparative overview of these standards, along with detailed experimental workflows and the scientific rationale behind them. By adhering to these principles and protocols, researchers can generate robust and reliable data, contributing to the development of safer pharmaceuticals.

References

  • He, K., et al. (2004). Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. Drug Metabolism and Disposition, 32(6), 639-646. [Link]

  • Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical Research in Toxicology, 14(1), 62-70. [Link]

  • Axios Research. (n.d.). Troglitazone Sulfate. Retrieved February 20, 2026, from [Link]

  • Axios Research. (n.d.). Troglitazone Glucuronide. Retrieved February 20, 2026, from [Link]

  • Axios Research. (n.d.). Troglitazone-d4 Sulfate. Retrieved February 20, 2026, from [Link]

  • Zhang, H., et al. (2008). An algorithm for thorough background subtraction from high-resolution LC/MS data: application to the detection of troglitazone metabolites in rat plasma, bile, and urine. Journal of Mass Spectrometry, 43(9), 1191-1200. [Link]

  • Jurva, U., et al. (2008). Electrochemical oxidation of troglitazone: identification and characterization of the major reactive metabolite in liver microsomes. Chemical Research in Toxicology, 21(9), 1786-1793. [Link]

  • Watanabe, Y., et al. (2002). Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10. Drug Metabolism and Disposition, 30(12), 1464-1469. [Link]

  • Lin, J. H., & Lu, A. Y. (1998). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical Pharmacokinetics, 35(5), 361-390.
  • European Medicines Agency. (2011).
  • U.S. Food and Drug Administration. (2018).
  • ISO 17034:2016 - General requirements for the competence of reference material producers. (2016).
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Riley, R. J., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(12), 1137-1148. [Link]

  • Meunier, V., et al. (2010). The use of liver microsome in-vitro methods to study toxicant metabolism and predict species efficacy. Proceedings of the 24th Vertebrate Pest Conference, 195-198. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2023, December 1). Troglitazone. [Link]

  • Zhang, Y., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. [Link]

  • ResearchGate. (n.d.). Scheme of primary metabolic pathways involved in TGZ metabolism. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed metabolic scheme for troglitazone. Retrieved February 20, 2026, from [Link]

Sources

Comparative Guide: Inter-Laboratory Reproducibility of Troglitazone Sulfate Toxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Troglitazone (TGZ) was withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI).[1][2] While mitochondrial stress contributes to this, the primary driver of cholestatic injury is the inhibition of the Bile Salt Export Pump (BSEP) by its major metabolite, Troglitazone Sulfate (TS) . The Gap: Standard cytotoxicity assays (e.g., HepG2 ATP depletion) frequently yield false negatives because they lack two critical components:

  • Metabolic Competence: The ability to sulfonate TGZ into TS.

  • Transporter Function: Functional BSEP to mediate the cholestatic mechanism. The Solution: This guide objectively compares in vitro models and outlines a "Gold Standard" protocol for reproducing TS toxicity, emphasizing the shift from 2D monolayers to Sandwich-Cultured Hepatocytes (SCH) and differentiated HepaRG systems.

Part 1: Mechanistic Grounding & The Sulfate Factor

To reproduce toxicity data, one must first replicate the mechanism. TGZ itself is a weak BSEP inhibitor (


). However, cytosolic sulfotransferases (SULTs) convert TGZ to Troglitazone Sulfate (TS) , which is a potent BSEP inhibitor (

).

If your assay model cannot generate TS or lacks BSEP, you will not observe the specific cholestatic toxicity, leading to poor inter-lab reproducibility.

Mechanism of Action Diagram

TGZ_Mechanism TGZ Troglitazone (Parent) SULT SULT Enzymes (Metabolic Activation) TGZ->SULT Sulfonation TS Troglitazone Sulfate (Potent Metabolite) SULT->TS BSEP BSEP Transporter (Efflux Blockade) TS->BSEP Direct Inhibition (IC50 ~0.4µM) BA_Accum Intracellular Bile Acid Accumulation BSEP->BA_Accum Efflux Failure Tox Cholestatic Hepatotoxicity BA_Accum->Tox Detergent Effect

Figure 1: The critical pathway requiring both metabolic activation (SULTs) and transporter interaction (BSEP) to manifest toxicity.

Part 2: Comparative Analysis of Cell Models

The choice of cell model is the single largest variable in inter-laboratory reproducibility.

Table 1: Model Performance for Troglitazone Sulfate Assessment[3][4]
FeatureHepG2 (2D Monolayer) HepaRG (Differentiated) Sandwich-Cultured Human Hepatocytes (SCHH)
Metabolic Capacity (SULTs) Low / VariableHigh (Comparable to PHH)High (Donor Dependent)
BSEP Expression NegligibleModerate to HighHigh (Physiological)
Bile Canaliculi Formation Rare / AbsentYes (Requires differentiation)Yes (Requires sandwich config)
Reproducibility High (Clonal line)High (Standardized line)Low (Donor variability)
Suitability for TS Assay Not Recommended Recommended (Screening) Gold Standard (Mechanistic)

Expert Insight:

  • Avoid HepG2: Standard HepG2 cells do not express sufficient NTCP (uptake) or BSEP (efflux). They will not accumulate bile acids even if BSEP is inhibited.

  • The HepaRG Advantage: For inter-lab reproducibility, differentiated HepaRG cells are superior to Primary Human Hepatocytes (PHH) because they eliminate donor-to-donor genetic variability while maintaining transporter expression [1].

  • SCHH Necessity: Sandwich culture is required to re-establish polarity. Without the "sandwich" (collagen overlay), BSEP internalizes, and the assay fails.

Part 3: The "Self-Validating" Protocol

To ensure reproducibility, this protocol uses Sandwich-Cultured Hepatocytes (SCH) or Differentiated HepaRG cells. The critical "Application Scientist" modification here is the Bile Acid Sensitization Step .

Note: TS toxicity is often silent unless the system is challenged with a physiological bile acid load.

Experimental Workflow Diagram

Workflow cluster_QC Quality Control Checks Step1 1. Cell Seeding (Collagen Coated Plates) Step2 2. Maturation Phase (Day 1-4: Formation of Canaliculi) Step1->Step2 Step3 3. Sensitization (Add 100µM TCA to Media) Step2->Step3 CRITICAL STEP QC1 Check Canaliculi (Phase Contrast) Step2->QC1 Step4 4. Compound Dosing (TGZ 0-100µM) Step3->Step4 Step5 5. Endpoint Analysis (ATP / LDH / Urea) Step4->Step5 QC2 Positive Control: Cyclosporin A Step4->QC2

Figure 2: Step-by-step workflow emphasizing the bile acid sensitization step often missed in standard protocols.

Detailed Methodology
1. Cell Culture & Maturation[3][4][5][6]
  • System: Use cryopreserved human hepatocytes (transporter certified) or HepaRG cells.[4]

  • Sandwich Configuration: Seed cells on collagen I-coated plates. 24 hours later, overlay with Matrigel™ or Geltrex™ (0.25 mg/mL).

  • Maturation: Culture for 4-5 days. This allows the reformation of bile canaliculi and localization of BSEP to the canalicular membrane.

  • Validation: Visually inspect for canalicular networks using phase-contrast microscopy.[7]

2. The Sensitization Step (Crucial for Reproducibility)

Most labs fail to see TGZ toxicity because they culture in standard media. You must mimic the in vivo bile acid pool.

  • Sensitizing Media: Supplement culture medium with a physiological mix of bile acids (e.g., 100 µM Taurocholate (TCA) or a mix of TCA/CDCA).

  • Reasoning: BSEP inhibition is not toxic per se; the toxicity comes from the accumulation of bile acids inside the cell. Without adding bile acids to the media, inhibiting BSEP has no toxic consequence in a short-term assay [2].

3. Dosing & Incubation[8]
  • Compound: Troglitazone (Parent).[1][8][9][10]

  • Concentration Range: 0.1 µM to 100 µM.

  • Incubation Time: 24 hours (acute) to 72 hours (chronic).

  • Metabolic Check: If using pure Troglitazone Sulfate (TS), ensure your cells express OATPs (OATP1B1/1B3) to take up the compound. However, dosing the parent (TGZ) is preferred to capture the intracellular generation of TS.

4. Endpoints & Data Analysis

Do not rely on a single endpoint.

  • Cytotoxicity: ATP content (CellTiter-Glo) or LDH leakage.

  • Functional: Urea synthesis or Albumin secretion.

  • Mechanistic (Biliary Excretion Index - BEI):

    • Incubate cells with a fluorescent bile acid analogue (e.g., CLF or

      
      -Taurocholate).
      
    • Measure accumulation in cells + bile canaliculi (Standard Buffer) vs. cells only (

      
      -free Buffer).
      
    • Calculation:

      
      
      
    • Interpretation: A decrease in BEI indicates BSEP inhibition.

Part 4: Troubleshooting & Reproducibility Checklist

To ensure your data matches authoritative sources, verify these parameters:

ParameterRequirementWhy it matters
Buffer

Must be strictly controlled

-free buffer disrupts tight junctions, allowing bile measurement.
Albumin (BSA) Keep low (<1%) or definedHigh albumin binds TGZ/TS, shifting the free drug concentration (

).
Control Inhibitor Cyclosporin A (10 µM) Validates that the BSEP inhibition system is functional.
Wash Steps Ice-cold PBSPrevents transporter activity during the wash phase, preserving intracellular concentrations.

References

  • Anthérieu, S., et al. (2013). "Automated high-throughput screening of drug-induced cholestasis in HepaRG cells." Toxicology in Vitro. Link

  • Funk, C., et al. (2001).[11] "Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat."[12] Molecular Pharmacology. Link

  • Morgan, R. E., et al. (2010).[13] "Interference with Bile Salt Export Pump Function is a Susceptibility Factor for Human Liver Injury in Drug Development." Toxicological Sciences. Link

  • Yang, K., et al. (2014). "Hepatocellular Exposure of Troglitazone Metabolites in Rat Sandwich-Cultured Hepatocytes Lacking Bcrp and Mrp2." Drug Metabolism and Disposition. Link

  • Dawson, S., et al. (2012).[1][9][13] "In Vitro Inhibition of the Bile Salt Export Pump Correlates with Risk of Cholestatic Drug-Induced Liver Injury in Humans."[12][14] Drug Metabolism and Disposition. Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Troglitazone Sulfate Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of Troglitazone Sulfate Sodium. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste, particularly compounds with complex biological and toxicological profiles, is managed in a way that protects both our personnel and the environment. Troglitazone, a thiazolidinedione withdrawn from the market due to hepatotoxicity, requires a cautious and informed approach to its disposal.[1][2] This guide is designed to provide that clarity, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Assessment and Classification

Understanding the risk profile of Troglitazone Sulfate Sodium is the foundation of its safe disposal. While some Safety Data Sheets (SDS) may not classify the parent compound as a hazardous substance under transport regulations, a comprehensive risk assessment demands a deeper look at its properties and history.[3][4]

Key Hazard Considerations:

  • Hepatotoxicity: The primary reason for Troglitazone's market withdrawal was its association with severe, idiosyncratic liver injury.[1][2][5] This toxicity is linked to the formation of reactive metabolites, which can covalently modify hepatic proteins.[6][7][8] Therefore, the parent compound must be handled with the assumption that it or its potential degradation products are biologically active and potentially toxic.

  • Incomplete Toxicological Data: The SDS for Troglitazone frequently notes that its chemical, physical, and toxicological properties have not been thoroughly investigated.[3][4][9] In laboratory settings, the precautionary principle dictates that substances with unknown or incompletely characterized hazards should be handled as if they are hazardous.

  • Hazardous Combustion Products: The molecular structure of Troglitazone Sulfate Sodium contains both nitrogen and sulfur.[10] Upon incineration, these elements can be converted into toxic oxides of nitrogen (NOx) and sulfur (SOx), which are regulated pollutants.[3][11][12] This chemical property is a critical factor in determining the appropriate final disposal method.

Table 1: Properties and Disposal Profile of Troglitazone Sulfate Sodium
PropertyValue / InformationRationale & Disposal Implication
Chemical Formula C₂₄H₂₇NO₈S₂ (for sulfate ester)The presence of Nitrogen and Sulfur necessitates high-temperature incineration with flue gas scrubbing to prevent release of NOx and SOx.[3][11][13]
Appearance Yellowish to yellow crystalline powder.[4]Solid waste must be contained to prevent dust formation and inhalation.[4]
RCRA Status Not explicitly listed as a P- or U-listed hazardous waste.Due to its known toxicity and potential to generate hazardous metabolites, it is best practice to manage it as a chemical waste destined for incineration. Consult your institution's EHS for specific classification.[14][15]
Primary Hazard Potential for severe hepatotoxicity.[2]Handlers must use appropriate Personal Protective Equipment (PPE) to prevent exposure. All waste must be clearly labeled to indicate its contents.
Solubility Not soluble in water; Soluble in DMSO and Dimethylformamide.[4]Aqueous disposal (sewering) is strictly prohibited.[4][15][16] Solutions in organic solvents must be collected as hazardous chemical waste.

Core Disposal Principles for Laboratory Settings

The disposal of Troglitazone Sulfate Sodium must adhere to the fundamental principles of chemical waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][17][18]

  • DO NOT Sewer: Under no circumstances should Troglitazone Sulfate Sodium, in solid or dissolved form, be disposed of down the drain.[15][19] This practice can contaminate water supplies and harm aquatic life.[20]

  • Segregate Waste Streams: Collect waste containing this compound in a dedicated container. Do not mix it with other waste types unless you have confirmed their compatibility.[3][21]

  • Use Appropriate Containers: Waste must be accumulated in containers that are in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[18][21]

  • Label Clearly and Completely: Every waste container must be labeled with the words "Hazardous Waste" and the full chemical name "Troglitazone Sulfate Sodium".[21][22]

  • Engage Professionals: Final disposal must be carried out by a licensed hazardous waste management company.[4][23] Your institution's Environmental Health & Safety (EHS or EH&S) department is your partner in this process.[21]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for researchers generating Troglitazone Sulfate Sodium waste at the laboratory bench.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Safety Glasses or Goggles: Protects against splashes or airborne dust.[4]

  • Chemically Resistant Gloves: Nitrile gloves are standard. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[4][24]

  • Laboratory Coat: To protect skin and clothing.

Step 2: Collect and Contain Waste
  • Solid Waste: Carefully transfer any unused or expired solid Troglitazone Sulfate Sodium into a designated hazardous waste container.[25] Avoid generating dust.[3] Contaminated items such as weigh boats, gloves, and wipes should be placed in the same container.

  • Liquid Waste: Collect solutions containing Troglitazone Sulfate Sodium (e.g., from experiments or dissolved in solvents) in a sealable, chemically compatible waste container. Do not overfill the container; leave at least 10% of the volume as headspace.[25]

  • Empty Containers: The original product container is considered hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste.[25]

Step 3: Label the Waste Container

As soon as you begin accumulating waste in a container (the "accumulation start date"), affix a completed hazardous waste label. This label must include:

  • The words "Hazardous Waste" .[21]

  • The full chemical name: "Troglitazone Sulfate Sodium" . Do not use abbreviations or formulas.[21]

  • The approximate concentration and quantity of the waste.

  • The date accumulation began.

  • The associated hazards (e.g., "Toxic," "Handle with Caution").

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within your laboratory. This area must be:

  • At or near the point of generation.[21]

  • Under the control of laboratory personnel.[21]

  • Segregated from incompatible chemicals.

  • Preferably within a secondary containment tray to manage potential leaks.

Step 5: Arrange for Professional Disposal

Once the waste container is nearly full (e.g., 75% capacity) or has been stored for the maximum time allowed by your institution (often 150-180 days), contact your EHS department to request a waste pickup.[25] They will handle the logistics of transferring the waste to a licensed disposal facility for high-temperature incineration.[26]

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Before attempting cleanup, don appropriate PPE, including double gloves, a lab coat, and safety goggles. Respiratory protection may be necessary for large spills of fine powder.[4]

  • Contain and Clean:

    • For solid spills , gently cover the powder with absorbent pads to prevent it from becoming airborne. Carefully sweep the material into a dustpan and place it in a hazardous waste container.[3][4]

    • For liquid spills , cover the spill with an inert absorbent material (e.g., vermiculite or chemical spill pillows).

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[23]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of Troglitazone Sulfate Sodium waste in a laboratory setting.

G Troglitazone Sulfate Sodium Disposal Workflow start Generate Troglitazone Sulfate Sodium Waste decision_type Waste Type? start->decision_type spill_event Accidental Spill Occurs start->spill_event collect_solid Collect in Solid Waste Container decision_type->collect_solid Solid / Contaminated PPE collect_liquid Collect in Liquid Waste Container decision_type->collect_liquid Liquid / Solution label_container Affix Hazardous Waste Label collect_solid->label_container collect_liquid->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa decision_full Container Full or Time Limit Reached? store_saa->decision_full contact_ehs Contact EHS for Pickup and Incineration decision_full->contact_ehs Yes continue_collection Continue Collection decision_full->continue_collection No spill_protocol Follow Emergency Spill Protocol spill_event->spill_protocol spill_waste Collect Cleanup Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->collect_solid

Caption: Decision workflow for Troglitazone Sulfate Sodium waste management.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Vertex AI Search.
  • Regulatory Compliance for Pharmaceutical Waste Disposal. (2024, July 1). Bio-MED Regulated Waste Solutions.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Update on pharmaceutical waste disposal regulations. (n.d.). Ovid.
  • OSHA Guidelines for Medical Waste. (2021, July 19). Rx Destroyer.
  • Pharmaceutical Waste Disposal Guidelines. (2021, August 4). Sharpsmart.
  • Safety Data Sheet - Troglitazone. (2021, March 17). Merck Millipore.
  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet - Troglitazone. (n.d.). LKT Laboratories, Inc.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Safety Data Sheet - Sodium sulfate. (2025, September 12). Sigma-Aldrich.
  • Safety Data Sheet - Sodium sulfate anhydrous. (2009, June 16). Fisher Scientific.
  • Safety Data Sheet - Troglitazone. (2021, March 17). Merck.
  • Pharmaceutical Waste to Energy Incineration Plant. Solutions for Flue Gas Cleaning. (n.d.). Tecam.
  • Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. (n.d.). ResearchGate.
  • Safety Data Sheet - 2,4-Thiazolidinedione. (n.d.). TCI Chemicals.
  • Material Safety Data Sheet - Sodium Sulfate, Anhydrous. (2006, August 11). Spectrum Chemical.
  • 5 Key OSHA Standards Every Medical Facility Should Know. (2025, September 14). Gamma Waste Systems.
  • Toxic metabolite formation from Troglitazone (TGZ): new insights from a DFT study. (2011, July 18). PubMed.
  • Hazardous Waste. (2026, February 12). US Environmental Protection Agency (EPA).
  • Electrochemical Oxidation of Troglitazone: Identification and Characterization of the Major Reactive Metabolite in Liver Microsomes. (2008, September 13). ACS Publications.
  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
  • Safety Data Sheet - Troglitazone. (2025, November 10). Cayman Chemical.
  • Troglitazone-induced liver failure: A case study. (2025, August 5). ResearchGate.
  • Migration of Sulfur and Nitrogen in the Pyrolysis Products of Waste and Contaminated Plastics. (2021, May 12). MDPI.
  • Troglitazone. (n.d.). Wikipedia.
  • Troglitazone sulfate ester. (n.d.). PubChem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (n.d.). World Health Organization.
  • Troglitazone has a scavenging effect on reactive oxygen species. (1997, June 9). PubMed.
  • Medical Waste Incineration. (n.d.). US Environmental Protection Agency (EPA).
  • Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. (2004, June 1). Semantic Scholar.
  • Thiazolidinediones and Liver Toxicity. (n.d.). ORBi.
  • Safety Data Sheet - 2,4-Thiazolidinedione. (2009, September 26). Fisher Scientific.
  • How to Dispose of Unused Medicines. (n.d.). Arizona Department of Environmental Quality.
  • Intestinal absorption and excretion of troglitazone sulphate, a major biliary metabolite of troglitazone. (2000, July 15). PubMed.
  • Troglitazone. (2018, June 6). LiverTox - NCBI Bookshelf.
  • Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health.
  • Proper Medication Disposal. (2022, January 4). Southern Nevada Health District.
  • Safety Data Sheet - Thiazolidine. (2009, September 26). Fisher Scientific.
  • Hazardous, Non-DEA Pharmaceutical Waste. (n.d.). MedXWaste.
  • How to Dispose of Unused Medicines. (n.d.). U.S. Food and Drug Administration (FDA).
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II). (2023, July 11). MDPI.
  • How to Dispose of Medicines Properly. (n.d.). US Environmental Protection Agency (EPA).
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US Environmental Protection Agency (EPA).

Sources

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